Dimenhydrinate

Catalog No.
S526172
CAS No.
523-87-5
M.F
C17H21NO.C7H7ClN4O2
C24H28ClN5O3
M. Wt
470.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimenhydrinate

CAS Number

523-87-5

Product Name

Dimenhydrinate

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C17H21NO.C7H7ClN4O2
C24H28ClN5O3

Molecular Weight

470.0 g/mol

InChI

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)

InChI Key

NFLLKCVHYJRNRH-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992)
FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER

Synonyms

Apo Dimenhydrinate, Apo-Dimenhydrinate, Aviomarin, Biodramina, Calm X, Calm-X, Cinfamar, Contramareo, Dimen Heumann, Dimen Lichtenstein, Dimenhydrinate, Dimetabs, Dinate, Diphenhydramine Theoclate, DMH, Dramamine, Dramanate, Gravol, Heumann, Dimen, Lünopharm, Reisetabletten, Lichtenstein, Dimen, Marmine, Motion Aid, Motion-Aid, Nausicalm, Reisegold, Reisetabletten Lünopharm, Reisetabletten ratiopharm, Reisetabletten Stada, Reisetabletten-ratiopharm, Rodovan, RubieMen, Stada, Reisetabletten, Superpep, Theoclate, Diphenhydramine, Travel Well, TripTone, Vertigo Vomex, Vertigo-Vomex, Vomacur, Vomex A, Vomisin, Wehamine

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Dimenhydrinate is 469.1881 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (1-10 mg/ml at 72° f) (ntp, 1992)3000 mg/lfreely sol in alcohol, chloroform; sol in benzene; sol in water: about 3 mg/ml; almost insol in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diphenhydramine. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

dimenhydrinate pharmacokinetics half-life volume of distribution

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters of Dimenhydrinate

Parameter Value Additional Context
Elimination Half-life (t₁/₂) 5-8 hours [1] [2] Time for plasma concentration to reduce by half.
Volume of Distribution (Vd) 3-4 L/kg [1] [2] Suggests wide distribution into tissues.
Plasma Protein Binding 70-85% [1] [2] Primarily to plasma proteins.
Bioavailability Well absorbed [3] [2] Exact oral percentage not specified in sources.
Time to Peak (Oral) 1-2 hours [2] For a 50 mg film-coated tablet: C~max~ 72.6 ng/mL, T~max~ 2.7 hours [1].
Clearance (CL) Predominantly renal [1] Specific clearance rate value not provided in sources.
Primary Elimination Route Urine (as metabolites) [1] [2] 1-3% of diphenhydramine excreted unchanged [1].

Mechanism of Action and Metabolic Pathways

This compound is a salt compound that dissociates in the body into its two active components: diphenhydramine (an ethanolamine-derivative antihistamine) and 8-chlorotheophylline (a xanthine derivative) [1] [3]. Its antiemetic and antivertigo effects are primarily attributed to the diphenhydramine moiety [4] [3].

Primary Mechanisms
  • Histamine H1 Receptor Antagonism: Diphenhydramine competitively blocks histamine H1 receptors in the vestibular system, reducing disturbances to equilibrium [1].
  • Central Anticholinergic Activity: It inhibits acetylcholine in the vestibular and reticular systems, which is considered a primary mechanism for preventing nausea and vomiting of motion sickness [3] [2]. The drug also blocks the chemoreceptor trigger zone [2].
  • Adenosine Receptor Blockade: The 8-chlorotheophylline component acts as a mild central nervous system stimulant, which may counter the drowsiness caused by diphenhydramine [1].

The following diagram illustrates the metabolic fate of this compound after ingestion and dissociation:

G This compound This compound Dissociation Dissociation This compound->Dissociation DIP Diphenhydramine Dissociation->DIP CT 8-Chlorotheophylline Dissociation->CT Metabolism Metabolism DIP->Metabolism M1 Diphenhydramine N-Glucuronide Metabolism->M1 UGT Enzymes M2 N-Desmethyldiphenhydramine Metabolism->M2 CYP2D6, CYP1A2 CYP2C9, CYP2C19 Elimination Elimination M1->Elimination M3 N,N-Didesmethyldiphenhydramine M2->M3 CYP2D6, CYP1A2 CYP2C9, CYP2C19 M4 Diphenylmethoxyacetic Acid M3->M4 Oxidative Deamination M4->Elimination Urine Excreted in Urine Elimination->Urine

Key Experimental Methodologies in Pharmacokinetics

Understanding how these parameters are derived is crucial for drug development. Below are methodologies from recent research.

Formulation Optimization and In Vitro Quality Control

A 2025 study optimized fast-dispersible this compound tablets (50 mg) using a Central Composite Design (CCD) [5]. The methodology provides a robust framework for pre-clinical formulation screening.

  • Experimental Design: Nine formulations (F1-F9) were designed to study the impact of two independent variables: Avicel PH102 (15-55%) and Sodium Starch Glycolate (2-8%) [5].
  • Critical Quality Attributes (CQAs): Responses measured included hardness (R1), disintegration time (R2), and % drug release at 15 minutes (R3) [5].
  • Post-Compressional Analysis:
    • Hardness and Friability: Measured using a hardness tester and friabilator. The optimized formulation (F2) showed a hardness of 4.2 kg and friability of 0.77% [5].
    • Disintegration Time: Tested using a disintegration apparatus. Formulation F2 disintegrated in 19 seconds [5].
    • Drug Dissolution: Performed using USP Apparatus II (paddle) in four different dissolution media. The % drug release was modeled using the Weibull model [5].
  • Compaction Behavior: Analyzed using Heckel Plot analysis to determine the yield pressure (PY), which was found to be 66.66 MN/m² for the optimized formulation [5].
In Vitro-In Vivo Correlation and PBPK Modeling

The same study used GastroPlus software (version 9.8.3) to perform Physiologically Based Pharmacokinetic (PBPK) modeling [5]. This in-silico approach is increasingly used to predict human pharmacokinetics and reduce reliance on in vivo studies.

  • Workflow: The dissolution profile of the optimized formulation (F2) was used as an input for the software to simulate PK parameters in a virtual human population [5].
  • Output: The model simulated key PK parameters, yielding a C~max~ of 143.16 ng/mL, T~max~ of 2 hours, and an AUC~0-inf~ of 2533.8 ng-h/mL [5]. The study concluded that the fold error was >2, indicating that the experimental values were comparable with the predicted values [5].

The workflow for this integrated in vitro and in silico approach is shown below:

G Start Formulation Design (CCD) InVitro In-Vitro Testing Start->InVitro Data Data Input (Dissolution Profile) InVitro->Data PBPK PBPK Modeling (GastroPlus) Data->PBPK Prediction Predicted Human PK (Cmax, Tmax, AUC) PBPK->Prediction

Clinical Relevance and Research Considerations

  • Dosing Implications: The half-life of 3-6 hours supports the typical dosing regimen of every 4-6 hours for motion sickness [3]. The relatively short half-life makes it suitable for immediate-release formulations but less ideal for sustained 24-hour coverage without multiple doses.
  • Population Variability: Metabolism primarily via CYP2D6, CYP1A2, CYP2C9, and CYP2C19 suggests potential for pharmacokinetic variability due to genetic polymorphisms, particularly in CYP2D6 [1]. This should be a consideration in clinical trial design.
  • Formulation Development: The development of fast-dispersible tablets addresses the need for rapid onset of action, which is crucial for motion sickness, and showcases the application of QbD principles in modern pharmaceutical development [5].

References

dimenhydrinate diphenhydramine 8-chlorotheophylline salt composition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition and Basic Properties

The table below summarizes the fundamental chemical and regulatory characteristics of dimenhydrinate.

Property Description
Chemical Name 2-(diphenylmethoxy)-N,N-dimethylethanaminium 8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide [1]
Composition Ratio 1:1 salt of Diphenhydramine and 8-Chlorotheophylline [2]
Molecular Formula C₂₄H₂₈ClN₅O₃ [3]
Average Mass 469.97 g/mol [3] [1]
Regulatory Status Over-the-counter (OTC) in the US and Canada [2]

Quantitative Composition of Components

The specific percentage composition of the two active moieties in the dried salt is detailed in the following table.

Component Percentage in this compound (Dried Basis) Role in the Formulation
Diphenhydramine 53% - 55.5% [2] [3] [4] Primary active agent; H1 receptor antagonist responsible for antiemetic and sedative effects [2] [5].
8-Chlorotheophylline 44% - 47% [3] [4] Mild stimulant intended to reduce the drowsiness caused by diphenhydramine [2] [6] [7].

Detailed Experimental Protocol for Electrochemical Analysis

The following methodology, adapted from research, describes the construction of an electrochemical sensor for the simultaneous detection of diphenhydramine (DIP) and 8-chlorotheophylline (CTP) in this compound [8].

  • Sensor Fabrication Workflow: The experimental procedure for preparing the modified electrode involves a two-step deposition process, which can be visualized as follows:

    G Start Start: Bare Glassy Carbon Electrode (GCE) Step1 Step 1: Electropolymerization in Alizarin Yellow R (AYR) solution Start->Step1 Cyclic Voltammetry (8 scans) Step2 Step 2: Electrode Modification in Copper Sulfate solution Step1->Step2 Electrode prepared Result Result: CuNps/PAYR/GCE Sensor Step2->Result Cyclic Voltammetry

    Electrochemical sensor fabrication workflow.

  • Materials and Reagents:

    • Alizarin Yellow R (AYR)
    • Copper sulfate (for Cu nanoparticle formation)
    • Phosphate buffer (for pH adjustment)
    • This compound standard for analysis
    • Glassy Carbon Electrode (GCE)
  • Procedure:

    • Polymer Film Formation: Immerse the polished GCE in a solution of Alizarin Yellow R. Using Cyclic Voltammetry (CV), perform 8 scans to electropolymerize AYR and form a polyalizarin yellow (PAYR) film on the electrode surface [8].
    • Nanoparticle Deposition: Transfer the PAYR/GCE to a copper sulfate solution. Again, use CV to deposit copper nanoparticles (CuNps) onto the modified electrode, resulting in the final CuNps/PAYR/GCE sensor [8].
    • Analysis of this compound: Use the fabricated sensor with Differential Pulse Voltammetry (DPV) techniques to simultaneously detect the oxidation peaks of DIP and CTP in pharmaceutical samples. The highest sensitivity for this compound is achieved at pH = 10 [8].
  • Sensor Performance Metrics:

    • Linear Range: 1–3000 µM [8]
    • Limit of Detection (LOD): 0.29 µM [8]

Pharmacology and Pharmacokinetics

The table below compares the mechanistic and pharmacokinetic profiles of this compound's components.

Parameter Diphenhydramine Component 8-Chlorotheophylline Component
Primary Mechanism of Action Antagonism of H1 histamine receptors; also exhibits antimuscarinic / anticholinergic activity [2] [3] [5]. Adenosine receptor blockade [3] [6].
Therapeutic Role Provides primary antiemetic effect by calming the inner ear and blocking nausea-triggering chemicals in the brain [9] [5]. Provides mild stimulant effect to counter diphenhydramine-induced drowsiness [2] [7].
Time to Peak Concentration (Tmax) ~2 - 2.7 hours (oral administration) [2] [3] Information not specified in search results
Elimination Half-Life 5 - 8 hours [2] [3] Information not specified in search results
Metabolism Extensive first-pass metabolism in the liver, primarily by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 [3] [5]. Information not specified in search results
Protein Binding 70% - 85% (as this compound) [3] Information not specified in search results

Clinical and Non-Clinical Applications

  • Approved Indications: Prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. It is also used for post-operative nausea and vertigo [2] [3] [9].
  • Off-Label and Other Uses: Sometimes used for the management of Migraine headaches [7].
  • Recreational Abuse and Toxicity: this compound has abuse potential for its deliriant properties at high doses, leading to effects such as hallucinations, confusion, and disorientation. Significant overdose can result in serious ventricular arrhythmias, coma, or death. The toxicity profile is consistent with muscarinic acetylcholine receptor antagonism [2].

References

dimenhydrinate elimination metabolism liver CYP enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Primary CYP Enzymes in Diphenhydramine N-demethylation

The table below summarizes the human cytochrome P450 (CYP) enzymes involved in the N-demethylation of diphenhydramine, which is its main metabolic pathway [1].

CYP Enzyme Affinity/Role Contribution & Notes
CYP2D6 High-affinity [1] Major metabolic pathway; exhibits saturable, Michaelis-Menten kinetics at low, clinically relevant concentrations [1].
CYP1A2 Low-affinity [1] Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1].
CYP2C9 Low-affinity [1] Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1].
CYP2C19 Low-affinity [1] Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1].

Experimental Methodologies from Key Studies

The following studies provide details on the experimental approaches used to investigate diphenhydramine metabolism.

Identification of Metabolizing CYP Enzymes (In Vitro)

This study aimed to identify the specific human CYP enzymes involved in diphenhydramine N-demethylation [1].

  • Objective: To identify which human cytochrome P450 (CYP) isozymes mediate the primary N-demethylation of diphenhydramine at clinically relevant concentrations [1].
  • Materials & Methods:
    • Enzyme Source: A panel of 14 recombinant human CYP enzymes (baculovirus-insect cell expressed) [1].
    • Substrate Concentration: Diphenhydramine at a low, clinically relevant concentration (0.5 µM) and across a range for kinetic analysis [1].
    • Incubation & Analysis: Enzymatic reactions were conducted, and the formation of the N-demethylated metabolite was quantified using a specific liquid chromatography-mass spectrometry (LC-MS) method developed by the authors [1].
    • Kinetic Analysis: Michaelis-Menten parameters (Km and Vmax) were determined for the most active enzymes [1].
    • Inhibition Studies (in HLM): The findings from recombinant enzymes were confirmed using human liver microsomes (HLM) and specific chemical inhibitors for CYP2D6, CYP1A2, CYP2C9, and CYP2C19 [1].
  • Key Findings: CYP2D6 was identified as the high-affinity enzyme primarily responsible for metabolism at low concentrations, with CYP1A2, CYP2C9, and CYP2C19 acting as low-affinity contributors [1].
Clinical Inhibition of CYP2D6 (In Vivo)

This clinical study demonstrated that diphenhydramine is not only a substrate but also an inhibitor of CYP2D6 in humans [2].

  • Objective: To investigate the effect of diphenhydramine on the disposition of venlafaxine, a known CYP2D6 substrate, in humans [2].
  • Experimental Design:
    • Subjects: 15 male volunteers, phenotyped as either extensive (EM) or poor metabolizers (PM) of CYP2D6 [2].
    • Protocol: A randomized, crossover study. Subjects received venlafaxine for 48 hours to reach steady state on two occasions: once alone and once with concomitant diphenhydramine [2].
    • Sample Collection: Blood and urine samples were collected over a 12-hour period at steady-state conditions [2].
    • Pharmacokinetic Analysis: Plasma concentrations of venlafaxine and its metabolites were measured. Oral clearance (CL/F) and renal clearance were calculated [2].
  • Key Findings: In extensive metabolizers, diphenhydramine significantly reduced the oral clearance of venlafaxine by inhibiting its CYP2D6-mediated metabolism. No significant effect was observed in poor metabolizers [2].

The relationship between diphenhydramine and the CYP2D6 enzyme, encompassing its roles as both a substrate and an inhibitor, can be visualized as follows:

G DPH Diphenhydramine CYP2D6 CYP2D6 Enzyme DPH->CYP2D6 Substrate DPH->CYP2D6 Competitive Inhibitor Metabolite N-demethylated Metabolite CYP2D6->Metabolite Metabolizes OtherDrug Other CYP2D6 Substrate (e.g., Venlafaxine, Hydrocodone) CYP2D6->OtherDrug Metabolizes Toxicity ↑ Drug Concentration & Potential Toxicity OtherDrug->Toxicity Pathway Inhibited

This diagram illustrates the dual interaction of diphenhydramine with the CYP2D6 enzyme, which underlies its metabolic fate and drug interaction potential.

Clinical Implications of CYP2D6 Interaction

The dual relationship with CYP2D6 has direct clinical consequences, as diphenhydramine can significantly alter the pharmacokinetics of co-administered drugs that are CYP2D6 substrates.

  • Inhibition of Opioid Metabolism: A case report attributed a fatal hydrocodone overdose to a drug interaction with diphenhydramine. The post-mortem toxicology showed a lethal concentration of hydrocodone and an undetectable level of its active metabolite, hydromorphone, a pattern consistent with potent CYP2D6 inhibition. The estimated body burden of hydrocodone was 6- to 12-fold higher than expected based on the co-ingested acetaminophen [3].
  • Impact on Antidepressant Disposition: The clinical study cited above provides clear evidence that therapeutic doses of diphenhydramine can decrease the clearance of venlafaxine, potentially increasing the risk of side effects [2].
  • Variability in Individual Response: Genetic polymorphisms in the CYP2D6 gene (leading to ultrarapid, extensive, intermediate, or poor metabolizer phenotypes) can cause significant individual differences in both the anti-allergic efficacy and the sedative effects of diphenhydramine [1]. There is also preliminary evidence linking the paradoxical excitation sometimes seen with diphenhydramine to the ultrarapid metabolizer phenotype [4].

References

dimenhydrinate protein binding plasma concentration

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Dimenhydrinate

The table below summarizes the key quantitative data found in the search results. Critical data, notably the peak plasma concentration (Cmax) and area under the curve (AUC), are unavailable.

Parameter Value Note / Context
Plasma Protein Binding 70-85% [1] -
Time to Peak Plasma Concentration (T~max~) 1-2 hours [1] For diphenhydramine after this compound administration.
Volume of Distribution (V~d~) 3-4 L/kg [1] -
Elimination Half-Life (T~1/2~) 5-8 hours [1] For the diphenhydramine component.
Bioavailability of Diphenhydramine - Incomplete; sublingual and oral show comparable bioavailability [2].

Experimental Protocol Insights

While full experimental protocols are not detailed, the search results describe methodologies from key pharmacokinetic studies.

  • Clinical Study Design: One crossover study administered 50 mg of this compound to eight healthy volunteers via intravenous, oral, and sublingual routes on separate occasions [2].
  • Bioavailability Assessment: Systemic availability was determined by comparing the area under the plasma concentration-time curve (AUC) for sublingual and oral routes to the intravenous AUC [2].
  • Analytical Method: Plasma diphenhydramine concentrations were measured over 12 hours using gas-liquid chromatography with nitrogen-phosphorous detection [2].

Pharmacology and Mechanism of Action

This compound is a salt composed of two active molecules: diphenhydramine (an ethanolamine-class H1 receptor antagonist) and 8-chlorotheophylline (a xanthine derivative with stimulant properties) [3] [4].

G This compound This compound Sub1 Diphenhydramine This compound->Sub1 Sub2 8-Chlorotheophylline This compound->Sub2 H1 H1 Histamine Receptor Sub1->H1 Antagonizes mAChR Muscarinic Acetylcholine Receptor (mAChR) Sub1->mAChR Antagonizes CNS_Stim Central Nervous System Stimulation Sub2->CNS_Stim Produces Effects1 Reduced: • Motion Sickness • Nausea & Vomiting • Allergic Symptoms H1->Effects1 Leads to Effects2 Side Effects: • Sedation • Dry Mouth • Blurred Vision mAChR->Effects2 Leads to

This compound mechanism of action and effects

Data Gaps and Alternative Approaches

The available data is insufficient for a comprehensive whitepaper. Key gaps include:

  • Peak Plasma Concentration (C~max~) and Area Under the Curve (AUC) values.
  • Detailed metabolic pathways and enzymes involved (e.g., specific CYP450 isoforms).
  • Impact of the 8-chlorotheophylline component on overall pharmacokinetics.
  • Consult specialized databases like PharmGKB or the FDA's Orange Book.
  • Conduct a systematic literature review focusing on original research articles for full pharmacokinetic studies.
  • Use professional pharmacokinetic software which contains validated parameters for modeling and simulation.

References

dimenhydrinate BCS classification solubility permeability

Author: Smolecule Technical Support Team. Date: February 2026

BCS Classification and Fundamental Properties

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability.

Property BCS Classification Details
BCS Class Class II [1] Low Solubility, High Permeability
Aqueous Solubility Poor (Low) [2] [3] [1] Characterized as poorly soluble in water.
Bioavailability Poor [1] Low solubility is a major factor limiting its bioavailability.
Permeability High (Evidence-Based) As a salt of diphenhydramine, it is expected to have high permeability. Diphenhydramine, its primary component, has demonstrated efficient, pH-dependent transport across intestinal epithelia in Caco-2 cell models, indicating a carrier-mediated process [4] [5].

Solubility and Formulation Strategies

Dimenhydrinate's poor solubility presents a significant challenge in drug development, driving the exploration of advanced formulation techniques.

Strategy Formulation Details Experimental Findings

| Self-Emulsifying Drug Delivery Systems (SEDDS) [2] | A pre-concentrate of oils, surfactants (e.g., Labrasol), and co-surfactants (e.g., Transcutol HP) that forms a fine emulsion (60-220 nm droplets) upon aqueous dilution. | Permeation Enhancement: SEDDS increased drug permeability across bovine nasal mucosa by up to 2.8-fold compared to an unformulated drug solution [2]. Nasal Delivery: Posited as a promising approach for rapid systemic delivery, bypassing first-pass metabolism [2]. | | Fast-Dissolving Oral Films [3] | Uses hydrophilic polymer (HPMC E5) and a co-solvent (ethanol) to enhance solubility. Incorporates superdisintegrants (croscarmellose sodium) for rapid breakdown. | Rapid Release: Optimized films disintegrated in approximately 25 seconds and achieved over 99% drug release within 210 seconds [3]. Pediatric Use: Designed as a patient-friendly dosage form, especially for vomiting patients [3]. | | Supercritical Fluid Technology [1] | Uses supercritical CO₂ (with/without ethanol co-solvent) as a solvent for processing. Aims to create advanced drug delivery systems by improving dissolution properties. | Solubility Data: Research measured this compound solubility in supercritical CO₂ across pressures (17-41 MPa) and temperatures (308-348 K) to design efficient formulation processes [1]. |

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these studies, here are the core methodologies.

Protocol 1: Development and Evaluation of SEDDS [2]
  • Solubility Studies: Dissolve an excess of this compound in various oils, surfactants, and co-surfactants. Mix at 40°C and 1000 rpm. Determine the amount dissolved via HPLC to select optimal excipients.
  • Formulation Construction: Mix selected excipients in different ratios. Visually inspect for phase separation or turbidity. Construct pseudo-ternary phase diagrams to define the emulsion region.
  • Drug Loading: Load the optimized pre-concentrate with this compound (e.g., 7.5% m/v).
  • In Vitro Permeation Testing: Use excised bovine nasal mucosa mounted in diffusion cells. Emulsify the SEDDS pre-concentrate in Ringer's solution (e.g., 1:1 ratio) and apply to the donor compartment. Measure drug permeation over time.
  • Droplet Size Analysis: Determine the emulsion droplet size and polydispersity index (PDI) using photon correlation spectroscopy (PCS).
Protocol 2: Preparation of Fast-Dissolving Oral Films [3]
  • Polymer Solution: Dissolve hydroxypropyl methyl cellulose (HPMC E5) in distilled water with magnetic stirring.
  • Drug Solution: Dissolve this compound in a water-ethanol co-solvent mixture (e.g., 1:1) to enhance solubility.
  • Mixing: Combine the polymer solution with plasticizer (PEG 400), superdisintegrant (croscarmellose sodium), sweetener, and flavoring agent. Add the drug solution and stir until homogeneous.
  • Casting and Drying: Pour the solution onto a petri dish and allow to dry at room temperature for 24 hours.
  • Evaluation: Cut the film to size and test for critical quality attributes: disintegration time, drug content uniformity, folding endurance, and dissolution profile.

Permeability and Metabolism Pathways

The high permeability of this compound is largely attributed to its diphenhydramine component, which is actively transported, and its metabolism involves several key cytochrome P450 enzymes.

G This compound This compound Components Dissociates into Components This compound->Components Diphenhydramine Diphenhydramine Components->Diphenhydramine Chlorotheophylline 8-Chlorotheophylline Components->Chlorotheophylline Absorption pH-Dependent Tertiary Amine Transport System Diphenhydramine->Absorption Metabolism Metabolism (N-demethylation) via CYP450 Enzymes Diphenhydramine->Metabolism HighPerm High Permeability (Evidence for BCS Class II) Absorption->HighPerm CYP2D6 Primary: CYP2D6 (High-Affinity) Metabolism->CYP2D6 CYPOthers Secondary: CYP1A2, CYP2C9, CYP2C19 (Low-Affinity) Metabolism->CYPOthers

This diagram illustrates the dissociation, absorption, and primary metabolic pathway of this compound, which is primarily mediated by the high-affinity enzyme CYP2D6 [6] [7]. This has direct clinical relevance, as co-administration with CYP2D6 inhibitors (like diphenhydramine itself) can significantly alter the disposition of other drugs that are CYP2D6 substrates [8].

Conclusion

References

HPLC method validation dimenhydrinate tablet analysis

Author: Smolecule Technical Support Team. Date: February 2026

Summary of HPLC Methods for Dimenhydrinate Analysis

The table below summarizes key parameters from validated HPLC methods for analyzing this compound (DMH), both alone and in combination with Cinnarizine (CIN).

Parameter Method for DMH & CIN [1] Method for DMH & CIN [2] Method for DMH in Plasma [3]
Analytical Column C8 Column XBridge RP-C18 (4.6 × 250 mm, 5 µm) C-18 Column (250 × 4.6 mm, 10µm)
Mobile Phase 0.05 M KH₂PO₄ (pH=3):Methanol (35:65, v/v) Acetonitrile: 0.1% SLS in water (90:10, v/v) Ammonium Bicarbonate in Water:Methanol
Flow Rate 1.0 mL/min 2.0 mL/min 0.5 mL/min
Detection Wavelength 240 nm 215 nm 229 nm
Retention Time (Rt) DMH: 3.27 min; CIN: 6.95 min Information not specified in excerpt Information not specified in excerpt
Linearity Range DMH: 3–30 µg/mL; CIN: 2–20 µg/mL DMH: 2–25 µg/mL; CIN: 1–25 µg/mL 6–380 ng/mL (in plasma)
Injection Volume Not specified Not specified Not specified

Detailed Experimental Protocol

Here is a detailed methodology based on the experimentally designed RP-HPLC method for the simultaneous analysis of this compound and cinnarizine, which can be adapted for this compound alone [2].

Materials and Reagents
  • Analytical Standards: this compound and Cinnarizine (if applicable).
  • Pharmaceutical Formulation: Tablets labeled to contain the active ingredient(s).
  • Solvents: Acetonitrile and Methanol of HPLC grade.
  • Water: Deionized and purified, suitable for HPLC.
  • Chemicals: Sodium Lauryl Sulphate (SLS), analytical grade.
  • Equipment: HPLC system equipped with a quaternary pump, autosampler, and a Photo-Diode Array (PDA) or UV-Vis detector. Data acquisition and processing software.
Instrumentation and Chromatographic Conditions
  • Column: XBridge HPLC RP-C18 (4.6 × 250 mm, 5 µm) or equivalent.
  • Mobile Phase: Acetonitrile : 0.1% SLS in water (90:10, v/v). To prepare the aqueous phase, dissolve 1.0 g of SLS in 1000 mL of water and mix well.
  • Flow Rate: 2.0 mL/min.
  • Detection Wavelength: 215 nm.
  • Column Temperature: Ambient.
  • Injection Volume: 10–20 µL (adjust based on sensitivity requirements).
  • Run Time: Approximately 10–15 minutes (to be confirmed during method development).
Preparation of Standard and Sample Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of DMH (and CIN, if applicable) reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile to obtain concentrations of 1 mg/mL.
  • Working Standard Solutions: Dilute the stock solutions appropriately with the mobile phase or a compatible solvent to prepare a series of working standards for constructing the calibration curve (e.g., 2–25 µg/mL for DMH).
  • Sample Solution (Tablet Extraction):
    • Weigh and finely powder not less than 10 tablets.
    • Transfer an accurately weighed quantity of the powder, equivalent to about 10 mg of DMH, into a 100 mL volumetric flask.
    • Add about 70 mL of acetonitrile, sonicate for 20–30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.
    • Dilute to volume with acetonitrile, and mix well.
    • Filter a portion of the solution through a 0.45 µm or 0.22 µm membrane filter. Discard the first few mL of the filtrate.
    • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.
Experimental Workflow

The following diagram outlines the key stages of the HPLC method development and validation process:

hplc_workflow start Start Method Development pc Define Primary Goal: - Separation of APIs & Impurities - Short Run Time start->pc m1 Initial Scoping: - Column Selection (C8, C18) - Mobile Phase pH & Composition - Detection Wavelength pc->m1 m2 Screening & Optimization (Using DoE): - Factors: Flow Rate, %Organic, Additive Concentration - Responses: Resolution, Tailing, Runtime m1->m2 m3 Identify Optimal Chromatographic Conditions m2->m3 m4 Full Method Validation (Per ICH Q2(R1)) m3->m4 end Validated HPLC Method m4->end

Method Validation

The developed method must be validated according to the ICH Q2(R1) guideline. The following table outlines the key validation parameters and their target criteria, derived from the cited research [1] [2] [4].

Validation Parameter Procedure & Target Criteria
Linearity & Range Prepare and analyze standards at 5-6 concentration levels. The correlation coefficient (r) should be ≥ 0.999. A linear regression model (y = mx + c) is typically used [4].

| Precision | Repeatability (Intra-day): Analyze multiple injections (n=6) of a standard preparation on the same day. RSD should be < 1.0%. Intermediate Precision (Inter-day): Perform the analysis on different days or by a different analyst. RSD should be < 2.0% [1] [2]. | | Accuracy (Recovery) | Perform a standard addition method at 80%, 100%, and 120% of the target concentration. The mean recovery should be between 98.0% - 102.0% [4]. | | Specificity | The method should be able to resolve the analyte peak from known impurities and excipients. This can be demonstrated by analyzing a placebo and spiked samples [1] [2]. | | Robustness | Deliberately introduce small changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2°C). The system suitability parameters should remain within specified limits [2]. | | LOD & LOQ | Determine based on Signal-to-Noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ. For DMH in formulations, LOQ can be in the low µg/mL range [2]. |

Key Considerations for a Successful Analysis

  • Modern Method Development: Consider adopting an Analytical Quality by Design (AQbD) approach. This involves using Design of Experiments (DoE) to systematically optimize multiple factors (e.g., mobile phase pH, buffer concentration, flow rate) simultaneously, leading to a more robust and well-understood method [2] [5].
  • Stability-Indicating Property: To develop a stability-indicating method, subject the drug product to forced degradation (stress) conditions like acid/base hydrolysis, oxidation, thermal, and photolytic stress. The method should be able to separate the main analyte from its degradation products, proving its specificity [6] [5].
  • System Suitability Test: Before validation or sample analysis, perform a system suitability test as per pharmacopeial standards. This ensures the entire HPLC system is performing adequately. Parameters include plate count, tailing factor, repeatability of retention time and peak area, and resolution between critical pairs [4].

The protocols summarized here are based on current research and provide a solid foundation for developing and validating a reliable HPLC method for this compound tablet analysis. Adapting these conditions to your specific instrument and requirements, followed by rigorous validation, will ensure accurate and reproducible results.

References

UV spectrophotometry dimenhydrinate quantification 276 nm

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method and Validation Summary

The developed method uses 0.1 M Hydrochloric Acid (HCl) as a solvent, with a primary wavelength of 276.20 nm for the absorbance method. The Area Under the Curve (AUC) method measures the integral across the wavelength range of 245.60 nm to 304.60 nm [1].

The calibration curve for this method is linear across a concentration range of 10 to 30 μg/mL. The table below summarizes the key validation parameters obtained from the study [1].

Parameter Specification/Result
Analytical Technique Ultraviolet (UV) Spectrophotometry
Solvent 0.1 M Hydrochloric Acid (HCl)
Wavelength (Absorbance) 276.20 nm
Wavelength Range (AUC) 245.60 - 304.60 nm
Calibration Range 10 - 30 μg/mL
Absorbance Method
- Regression Equation y = 0.105 + 0.019x
- Correlation Coefficient (r) 0.99983
AUC Method
- Regression Equation y = 2.248 + 0.472x
- Correlation Coefficient (r) 0.9985
Detection (LOD) / Quantitation (LOQ)
- LOD (Absorbance) 1.84 μg/mL
- LOQ (Absorbance) 5.58 μg/mL
- LOD (AUC) 7.50 μg/mL
- LOQ (AUC) 22.74 μg/mL
Application to Marketed Tablets
- Trademark Tablet (by Absorbance) 105.09%
- Trademark Tablet (by AUC) 104.56%
- Generic Tablet (by Absorbance) 93.86%
- Generic Tablet (by AUC) 94.34%

Detailed Experimental Protocol

Materials and Equipment
  • Chemical Reagents: 0.1 M HCl, dimenhydrinate standard, and tablet samples [1].
  • Equipment: UV-Vis Spectrophotometer with 1 cm matched quartz cells [1].
Preparation of Standard Stock Solution

Accurately weigh about 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with 0.1 M HCl to obtain a primary stock solution with a concentration of approximately 100 μg/mL [1].

Construction of Calibration Curve
  • From the stock solution, prepare a series of standard dilutions in 0.1 M HCl to achieve concentrations of 10, 15, 20, 25, and 30 μg/mL [1].
  • Measure the absorbance of each solution at 276.20 nm against a 0.1 M HCl blank [1].
  • Alternatively, for the AUC method, measure the integrated area under the curve across the wavelength range of 245.60 nm to 304.60 nm [1].
  • Plot the absorbance or AUC values against the corresponding concentrations to generate the calibration curve.
Analysis of Tablet Formulation
  • Weigh and powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to about 50 mg of this compound and transfer to a 100 mL volumetric flask.
  • Add about 70 mL of 0.1 M HCl, sonicate for 15-30 minutes to ensure complete dissolution, and dilute to volume with the same solvent.
  • Filter the solution, discard the first few mL of the filtrate, and further dilute the subsequent filtrate with 0.1 M HCl to obtain a final concentration within the linear range (e.g., ~20 μg/mL).
  • Measure the absorbance or AUC of the sample solution and calculate the content using the regression equation from the calibration curve [1].

Workflow for this compound Quantification

The following diagram illustrates the complete analytical workflow.

G This compound UV Quantification Workflow start Start Analysis prep_std Prepare Standard Stock Solution (100 µg/mL) start->prep_std cal_curve Prepare Calibration Standards (10, 15, 20, 25, 30 µg/mL) prep_std->cal_curve measure_abs Measure Absorbance at 276.20 nm OR Measure AUC (245.60-304.60 nm) cal_curve->measure_abs plot Plot Calibration Curve (Absorbance/AUC vs. Concentration) measure_abs->plot prep_sample Weigh, Powder, and Extract Tablet Sample plot->prep_sample measure_sample Measure Sample Absorbance/AUC prep_sample->measure_sample calc Calculate this compound Content Using Regression Equation measure_sample->calc end Report Results calc->end

Conclusion

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Method

Dimenhydrinate (DMH) is an antihistamine drug with antiemetic effects, chemically composed of a 1:1 compound of diphenhydramine and 8-chlorotheophylline [1]. The presence of related substances and impurities, such as benzophenone (a toxic impurity), diphenylmethane, diphenylmethanol, orphenadrine, caffeine, and 8-chlorocaffeine, can affect the safety and efficacy of the pharmaceutical product [1] [2].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and analyzing complex mixtures. This method provides excellent resolution of DMH from its potential impurities in less than 15 minutes, making it a valuable tool for quality assessment [1].

Method Operational Conditions

For reliable results, configure your GC-MS system with the following parameters.

Table 1: Instrumental Parameters for GC-MS Analysis

Parameter Specification
GC System Agilent Technologies 7890A [1]
Mass Spectrometer 5975C VL Agilent mass selective detector (MSD) [1]
Column Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness [1]
Carrier Gas Helium (purity >99.999%) [1]
Flow Rate 0.7 mL/min [1]
Injection Mode Splitless [1]
Injection Volume 1 µL [1]
Inlet Temperature 300 °C [1]
MS Transfer Line 275 °C [1]
Ionization Mode Electron Impact (EI), 70 eV [1]
Ion Source Temperature 230 °C [1]
Temperature Program Initial: 100 °C (hold 1 min) → Ramp 1: 25 °C/min to 180 °C (hold 8 min) → Ramp 2: 25 °C/min to 250 °C [1]

Choice of Capillary Column: The trifluoropropylmethyl polysiloxane (Rtx-200) column is critical. It provides superior separation for structurally related compounds like benzhydrol and benzophenone, which other non-polar columns fail to resolve adequately. It also offers shorter retention times, enhancing analysis efficiency [1].

Standard and Sample Preparation

Follow these procedures for calibration standards and tablet samples.

  • Standard Solution Preparation:

    • Solvent: Use HPLC-grade acetonitrile for all preparations [1].
    • Stock Solution (1000 µg/mL): Accurately weigh and dissolve DMH and each related substance in acetonitrile to obtain individual stock solutions [1].
    • Calibration Standards (50–500 µg/mL for DMH): Prepare working solutions by serial dilution of the DMH stock solution with acetonitrile [1].
    • System Suitability Test Mixture: Combine aliquots from all stock solutions (DMH and the six related substances) and dilute with acetonitrile to verify resolution [1].
  • Tablet Dosage Form Preparation:

    • Weigh and finely powder ten tablets.
    • Accurately weigh a portion of the powder equivalent to 50 mg of DMH.
    • Add 30 mL of acetonitrile, stir for 10 minutes, and filter into a 50-mL volumetric flask.
    • Wash the residue with two 5-mL portions of acetonitrile, add the washings to the filtrate, and dilute to volume with acetonitrile.
    • Further dilute aliquots of this solution with acetonitrile to obtain final concentrations within the calibration range (50–500 µg/mL) [1].

Experimental Workflow

The diagram below outlines the complete GC-MS method workflow for the analysis of this compound.

workflow start Start Method prep Prepare Standard & Sample Solutions start->prep config Configure GC-MS System Parameters prep->config inject Inject 1 µL (Splitless Mode) config->inject run Execute Temperature Program inject->run separate Chromatographic Separation on Rtx-200 run->separate detect MS Detection (EI, 70 eV) separate->detect analyze Data Analysis & Quantification detect->analyze end Report Results analyze->end

Data Analysis and Quantification

  • Chromatographic Separation: Under the specified conditions, DMH will produce two distinct peaks corresponding to its components, diphenhydramine (retention time ~7.60 min) and 8-chlorotheophylline (retention time ~14.01 min). The related substances will elute at different times, achieving baseline separation [1].
  • Quantification: Quantify DMH based on the peak area of diphenhydramine. Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations [1].
  • Calibration and Validation:
    • The calibration curve for DMH should be linear over the range of 50–500 µg/mL, with a determination coefficient () of 0.9982 or better [1].
    • The method's accuracy, as determined by recovery studies from tablet formulations, should be >96.80% [1].

Table 2: Method Validation Parameters

Validation Parameter Result / Requirement
Linearity Range 50 - 500 µg/mL [1]
Determination Coefficient (R²) ≥ 0.9982 [1]
Accuracy (Recovery) > 96.80% [1]
Column Performance (Theoretical Plates) ~8150 (diphenhydramine), ~9890 (8-chlorotheophylline) [1]
Peak Tailing 1.04 (diphenhydramine), 0.86 (8-chlorotheophylline) [1]

Troubleshooting and Best Practices

  • Retention Time Shifts: If you observe shifts in retention time, check for carrier gas flow rate consistency, column temperature accuracy, and ensure the injector septum is not leaking. Also, verify that the column has not been excessively trimmed, as this changes its effective length [3].
  • Poor Resolution: If resolution between critical pairs (like benzhydrol and benzophenone) degrades, the primary suspect is the column. Confirm that the Rtx-200 stationary phase is used, as others like Rtx-1 or Rtx-5 may not provide sufficient separation [1].
  • Calibration Curve Non-linearity: For a wide concentration range, the data may exhibit heteroscedasticity (variance that is not constant across the range). In such cases, using a weighted least squares linear regression (WLSLR) is recommended to improve accuracy, especially at the lower end of the calibration range [4].

References

Comprehensive Application Notes and Protocols for Dimenhydrinate Orally Disintegrating Tablet (ODT) Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Dimenhydrinate is an over-the-counter medication widely used for the prevention and treatment of nausea, vomiting, dizziness, and motion sickness. Chemically, it is a salt composed of diphenhydramine (53%-55.5%) and 8-chlorotheophylline (44%-47%) in a 1:1 ratio, with the diphenhydramine component providing primary antiemetic effects through H1 histamine receptor antagonism and the 8-chlorotheophylline component counteracting drowsiness through adenosine receptor blockade [1] [2]. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability, making it an ideal candidate for formulation approaches that enhance dissolution characteristics [3].

Orally disintegrating tablets (ODTs) represent a patient-centric dosage form that rapidly disintegrates in the oral cavity without the need for water or chewing. The European Pharmacopoeia defines orodispersible tablets as those that disperse readily in the mouth before swallowing, while the US FDA specifies disintegration within seconds [4]. For this compound, ODT formulations offer significant advantages for specific patient populations, including pediatric, geriatric, and patients with swallowing difficulties, as well as those experiencing active nausea who may have difficulty swallowing conventional tablets [5] [4]. The pre-gastric absorption of API from this formulation type can reduce first-pass metabolism, potentially enhancing bioavailability compared to conventional tablets [3].

Table 1: this compound Therapeutic Applications and Dosage

Condition Patient Population Dosage Frequency
Motion sickness Adults 50-100 mg 30 min before travel, then every 4-6 hrs
Motion sickness Pediatric 5-12.5 mg 30 min before travel, then every 4-6 hrs
Nausea/Vomiting Adults 50 mg Every 4-6 hrs (max 300 mg daily)
Nausea/Vomiting Pediatric 5-12.5 mg Every 4-6 hrs (max 300 mg daily)
Meniere's disease Adults 50-100 mg As needed

The global market for this compound demonstrates steady growth with an estimated market size of $250 million in 2025 and a projected Compound Annual Growth Rate (CAGR) of 5% from 2025 to 2033 [6]. The development of ODT formulations aligns with market trends toward convenient and patient-friendly delivery systems, with online sales channels showing particularly accelerated growth. The hospital segment constitutes a substantial portion of the market due to usage in managing post-operative nausea and vomiting, while online sales channels are witnessing rapid growth facilitated by increasing e-commerce adoption [6].

Formulation Development

Excipient Selection

The development of this compound ODTs requires careful excipient selection to achieve optimal disintegration, mechanical strength, and patient acceptability. Superdisintegrants play a critical role in achieving rapid disintegration by creating porous structures and facilitating water uptake through capillary action. Commonly used superdisintegrants include sodium starch glycolate (SSG), croscarmellose sodium (CCS), and croscarmellose sodium (CP) at concentrations typically ranging from 2-8% [3] [4]. Effervescent bases comprising citric acid and sodium bicarbonate can further enhance disintegration through gas production when contacting saliva [4].

Diluents constitute the bulk of the tablet formulation, with microcrystalline cellulose (Avicel PH102) being widely used at concentrations of 15-55% due to its excellent compressibility and mouthfeel properties [3]. Other common diluents include mannitol, which provides pleasant mouthfeel and mild sweetness, aiding in taste masking. Sweeteners such as aspartame and sucralose are incorporated at approximately 1% to improve palatability, while flavoring agents like cherry and tutti-frutti enhance patient acceptance [4]. Lubricants including magnesium stearate (0.5-1%) are essential for preventing sticking during manufacturing [3].

Table 2: Typical Excipient Composition for this compound ODTs

Excipient Category Specific Agents Concentration Range Function
Diluent Microcrystalline cellulose (Avicel PH102) 15-55% Bulking agent, improves compressibility
Superdisintegrant Sodium starch glycolate (SSG) 2-8% Promotes rapid disintegration
Superdisintegrant Croscarmellose sodium (CCS) 2-8% Promotes rapid disintegration
Superdisintegrant Croscarmellose sodium (CP) 2-8% Promotes rapid disintegration
Sweetener Aspartame 0.5-1.5% Sweetness enhancement
Lubricant Magnesium stearate 0.5-1% Prevents sticking during compression
Effervescent base Citric acid + Sodium bicarbonate 2-5% each Enhances disintegration through gas production
Formulation Optimization Strategies

Quality by Design (QbD) principles should be applied throughout the formulation development process to ensure robust product performance. Central Composite Design (CCD) has been successfully employed to optimize this compound ODT formulations by studying the impact of critical material attributes on key quality responses [3]. In one study, nine formulations (F1-F9) were designed using CCD to investigate the effects of Avicel PH102 (15-55%) and sodium starch glycolate (2-8%) on tablet hardness, disintegration time, and drug release [3].

Research has demonstrated that formulations containing both superdisintegrants and effervescent bases exhibit superior disintegration performance compared to those containing either component alone. One study evaluating 31 formulations across three categories found that tablets containing both superdisintegrants and effervescent bases showed disintegration times of 12-35 seconds, significantly faster than formulations with superdisintegrants alone (16-70 seconds) or effervescent bases alone (47-72 seconds) [4]. The optimized formulation (F2) from another study exhibited excellent characteristics including hardness of 4.2 kg, friability of 0.77%, disintegration time of 19 seconds, and complete drug release within 15 minutes [3].

Taste-masking strategies are critical for patient compliance, particularly in pediatric populations. Approaches include the use of cyclodextrins (hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) and maltodextrins, which can form inclusion complexes with the drug, reducing bitter taste perception [7]. Electronic tongue assessments have confirmed the effectiveness of these taste-masking approaches, with optimized formulations showing taste profiles similar to drug-free preparations [7].

Manufacturing Processes

Direct Compression Method

Direct compression represents the most preferred manufacturing method for this compound ODTs due to its cost-effectiveness, high productivity, and suitability for heat and moisture sensitive substances [3]. The method involves minimal processing steps, reducing manufacturing time and costs while enabling continuous production. The general protocol for direct compression is as follows:

  • Pre-blending: Sift this compound and all excipients through appropriate mesh screens (typically #40-60) to break agglomerates and ensure uniform particle size distribution.

  • Mixing: Combine the active ingredient with diluents and disintegrants in a suitable blender (V-blender or bin blender) for 15-20 minutes at optimal rpm to achieve homogeneous mixing.

  • Lubrication: Add the lubricant (magnesium stearate) to the blended powder and mix for an additional 2-3 minutes to prevent over-mixing, which can negatively affect disintegration.

  • Compression: Compress the final blend using a rotary tablet press equipped with standard round flat-face or concave punches. The compression force should be optimized to achieve sufficient mechanical strength while maintaining rapid disintegration.

The following workflow diagram illustrates the direct compression manufacturing process:

G Start Start Manufacturing Process Mat1 Raw Material Dispensing (this compound, Excipients) Start->Mat1 Mat2 Sizing (#40-60 Mesh Sieve) Mat1->Mat2 Mat3 Primary Mixing (Drug + Diluents + Disintegrants) 15-20 minutes Mat2->Mat3 Mat4 Lubrication (Magnesium Stearate) 2-3 minutes Mat3->Mat4 Mat5 Tablet Compression Optimized compression force Mat4->Mat5 Mat6 In-process Controls Weight, Hardness, Thickness Mat5->Mat6 Mat7 Final Product This compound ODT Mat6->Mat7 QC Quality Control Testing Mat7->QC

Alternative Manufacturing Methods

While direct compression is preferred, several alternative methods may be employed for specialized formulations:

  • Solvent Casting: Particularly suitable for orodispersible films containing this compound. This method involves preparing a polymer solution, incorporating the drug and excipients, casting the solution onto a release liner, and controlled drying [7]. The process enables the production of flexible films with precise dosing, ideal for pediatric applications.

  • Lyophilization (Freeze-Drying): Creates highly porous structures that disintegrate almost instantaneously in the oral cavity. However, this method is associated with higher production costs and longer processing times, limiting its commercial viability.

  • Sublimation: Incorporates volatile substances (such as camphor or ammonium bicarbonate) that sublime during processing, creating a porous matrix. While effective for enhancing disintegration, this approach requires careful control of processing conditions.

Post-compressional studies should be conducted to assess the quality attributes of the compressed formulations, including tensile strength analysis. The Heckel plot analysis can be employed to determine compressional behavior, with studies reporting yield pressure (PY) values of approximately 66.66 MN/m² and tensile strength ranging from 1.093 ± 1.66 to 1.642 ± 1.76 MN/m² for optimized this compound ODT formulations [3].

Analytical Methods and Quality Control

Standard Quality Control Tests

Comprehensive quality control testing is essential to ensure the safety, efficacy, and performance of this compound ODTs. The following tests should be conducted:

  • Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. Not more than two tablets should deviate from the average weight by more than the percentage limits specified in pharmacopeial standards (typically ±7.5% for uncoated tablets).

  • Hardness Testing: Determined using a hardness tester (e.g., Monsanto or Pfizer type). Optimal hardness for this compound ODTs typically ranges from 3-5 kg to withstand handling while maintaining rapid disintegration [3].

  • Friability Testing: Conducted using a Roche friabilator, with twenty pre-weighed tablets rotated at 25 rpm for 4 minutes. The percentage weight loss should not exceed 1.0%, with optimized formulations demonstrating values as low as 0.77% [3].

  • Disintegration Testing: Performed using USP disintegration apparatus with discs in water maintained at 37±2°C. The European Pharmacopoeia specifies disintegration within 3 minutes for orodispersible tablets, though optimized this compound ODTs have demonstrated disintegration times as low as 12-19 seconds [3] [4].

  • Wetting Time: Determined by placing a tablet on a filter paper containing a soluble dye and measuring the time for complete wetting. Optimized formulations typically show wetting times of 19-37 seconds [4].

  • Drug Content and Uniformity: Analyzed using UV spectroscopy at λmax of 277 nm after complete dissolution in 0.1 M hydrochloric acid. Content uniformity should comply with pharmacopeial requirements, with acceptance value (AV) calculations according to European Pharmacopoeia 2.9.40 [7].

Table 3: Quality Control Specifications for this compound 50 mg ODTs

Test Parameter Method Specification Optimized Results
Appearance Visual White to off-white, without physical defects Complies
Average Weight USP <905> 160 mg ± 7.5% 160 mg
Hardness Monsanto hardness tester 3-5 kg 4.2 kg
Friability USP <1216> NMT 1.0% 0.77%
Disintegration Time USP <701> NMT 3 minutes 19 seconds
Wetting Time In-house method NMT 60 seconds 19-37 seconds
Drug Content UV Spectroscopy (277 nm) 90-110% 96.44-99.02%
Content Uniformity USP <905> AV ≤ 15 Complies
Dissolution USP <711> Q = 80% in 15 minutes 100.01% at 15 minutes
In Vitro Dissolution Studies

Dissolution testing should be conducted using USP Apparatus II (paddle method) at 50 rpm in 900 mL of dissolution medium maintained at 37±0.5°C. Given the BCS Class II classification of this compound, dissolution media of varying pH (1.2, 4.5, 6.8) should be employed to fully characterize drug release behavior. Studies have demonstrated that this compound ODTs follow the Weibull model across four different dissolution media, with complete drug release (100.01%) achieved within 15 minutes [3].

Taste Assessment

Electronic taste sensing systems (electronic tongues) provide objective assessment of taste-masking efficiency. The protocol involves:

  • Sample Preparation: Dissolve or disperse this compound ODTs in a volume simulating saliva conditions (approximately 5 mL, accounting for 2 mL existing saliva and 1 mL/min production over 3 minutes) [7].

  • Measurement: Analyze samples using commercial electronic tongue systems (e.g., Astree II, Insent Taste Sensing System) according to manufacturer protocols.

  • Data Analysis: Process sensor data using multivariate analysis, particularly principal component analysis (PCA), to compare taste profiles of test formulations against appropriate controls (pure drug and taste-masked references) [7].

Stability and Regulatory Considerations

Stability Protocols

Stability studies must be conducted according to ICH guidelines to establish shelf life and storage conditions:

  • Long-term Testing: 25±2°C/60±5% RH for 12 months
  • Intermediate Testing: 30±2°C/65±5% RH for 6 months
  • Accelerated Testing: 40±2°C/75±5% RH for 6 months

Testing should include appearance, hardness, disintegration time, drug content, and dissolution at predetermined time points (0, 3, 6, 9, 12, 18, 24, 36 months). Optimized this compound ODT formulations have demonstrated stability under accelerated conditions, with no significant changes in critical quality attributes [3]. Special attention should be given to moisture uptake due to the high porosity and hydrophilic nature of ODTs, with studies showing acceptable moisture uptake characteristics for properly formulated products [4].

Regulatory Considerations

This compound ODTs must comply with applicable regulations for both the active ingredient and the dosage form:

  • Approval Status: this compound has US FDA approval (granted 31 May 1972) and is available as an over-the-counter (OTC) medication [1] [2].

  • Quality Standards: Must comply with relevant pharmacopeial monographs (USP, Ph.Eur.) for both this compound and orodispersible tablet dosage forms.

  • Bioequivalence: For abbreviated new drug applications (ANDAs), bioequivalence should be demonstrated against reference listed drugs. In silico PBPK modeling using software such as GastroPlus can serve as a potential alternative to in vivo studies, with simulated PK parameters for optimized formulations including Cmax of 143.16 ng/mL, Tmax of 2 hours, and AUC0-inf of 2533.8 ng·h/mL [3].

  • Labeling: Should include appropriate instructions for use without water, storage conditions to protect from moisture, and clear identification as an orally disintegrating tablet.

The following diagram illustrates the critical development pathway from formulation to regulatory submission:

G Preform Preformulation Studies API characterization, excipient compatibility FormDev Formulation Development QbD approach, DoE optimization Preform->FormDev Process Process Development Direct compression parameter optimization FormDev->Process AnalVal Analytical Method Development and Validation Process->AnalVal Stability Stability Studies ICH conditions, shelf life determination AnalVal->Stability Bio Bioequivalence Assessment In vivo or PBPK modeling approach Stability->Bio RegSub Regulatory Submission NDA/ANDA with comprehensive data package Bio->RegSub

Conclusion

The development of this compound orally disintegrating tablets represents a significant advancement in patient-centric medication design, particularly beneficial for populations with swallowing difficulties or those experiencing active nausea and vomiting. Through application of Quality by Design principles, appropriate selection of superdisintegrants and diluents, and optimization of direct compression parameters, formulations meeting all critical quality attributes can be achieved. The provided application notes and protocols offer comprehensive guidance for researchers and drug development professionals to develop, optimize, and characterize this compound ODTs with proven efficacy, stability, and patient acceptability.

References

Formulation Strategies for Dimenhydrinate Tablets

Author: Smolecule Technical Support Team. Date: February 2026

Direct compression is favored for its simplicity, cost-effectiveness, and suitability for heat- and moisture-sensitive drugs like dimenhydrinate [1]. Formulation objectives (immediate release, orally disintegrating) guide the selection and levels of key excipients.

Table 1: Typical Excipient Roles in Direct Compression Formulations

Excipient Category Specific Examples Function/Purpose Typical Usage Range (%)
Diluents Microcrystalline Cellulose (Avicel PH102), Mannitol [1] [2] Provides bulk, improves compactibility and flow 15% - 55% [1]
Superdisintegrants Sodium Starch Glycolate (SSG), Cross Carmellose Sodium (CCS), Crospovidone (CP) [3] [2] Promotes rapid tablet disintegration and drug dissolution 2% - 8% [1]
Lubricants Magnesium Stearate [1] Reduces friction during ejection; prevents sticking ~1% [1]
Sweeteners Aspartame, Sucralose [3] [2] Improves palatability, especially for ODTs ~1% [1]
Flavors Cherry, Tutti-frutti [3] Enhances patient acceptability q.s.

Key Formulation Insights:

  • Orally Disintegrating Tablets (ODTs): For rapid disintegration, use a combination of superdisintegrants and water-soluble diluents like mannitol [3] [2]. One study achieved a disintegration time of 10.57 seconds using crospovidone and sodium starch glycolate [2].
  • Standard Immediate Release Tablets: A central composite design study optimized a 50 mg formulation with 4.2 kg hardness, 19-second disintegration time, and 100% drug release in 15 minutes using Avicel PH102 and Sodium Starch Glycolate [1].

Pre-compression Powder Blend Evaluation

Before compression, evaluate the powder blend for flow properties to ensure uniform die filling and consistent tablet weight [3].

Protocol 1: Assessment of Powder Flow Properties

  • Angle of Repose: Pour the powder blend through a funnel fixed at a height of 4 cm onto a flat surface. Measure the height (h) and radius (r) of the formed pile. Calculate the angle of repose (θ) using: θ = tan⁻¹ (h / r). A value between 25-30° indicates excellent flow [3].
  • Bulk and Tapped Density: Gently pour a known weight (W) of powder into a graduated cylinder and note the initial volume (Vb). Tap the cylinder until no further volume change is observed and note the tapped volume (Vt). Calculate:
    • Bulk Density (ρb) = W / Vb>
    • Tapped Density (ρt) = W / Vt>
  • Compressibility Index and Hausner's Ratio: Use the densities from above to calculate:
    • Compressibility Index (%) = [(ρt – ρb) / ρt] × 100. A value below 10% is excellent [3].
    • Hausner's Ratio = ρt / ρb. A value below 1.12 is excellent [3].

Tablet Compression and Quality Control

After confirming good powder flow, proceed to compression and conduct post-compression quality control tests.

Protocol 2: Tablet Compression via Direct Compression

  • Mixing: Weigh this compound and all excipients according to the formulation. Pass all components through a sieve (e.g., #40 mesh) for de-lumping. Mix the active ingredient and diluent first, then add the superdisintegrant (if added extragranularly), followed by the lubricant (magnesium stearate). Mix the lubricant for a minimal time to avoid over-lubrication.
  • Compression: Compress the final blend on a tablet press using appropriate tooling. Monitor tablet weight and adjust fill depth as needed.

Table 2: Post-Compression Quality Control Tests & Specifications

Test Method / Apparatus Target Specification / Acceptable Range
Hardness Hardness Tester (e.g., Monsanto, Fujiwara) [1] 3-5 kg (29-49 N) [3] [1]
Friability Friabilator; rotate at 25 rpm for 4 min. ≤ 1% loss is acceptable [1] [2]
Weight Variation Weigh 20 individual tablets. Must comply with pharmacopoeial standards (e.g., USP) [4]
Disintegration Time USP Disintegration Apparatus [3] ODTs: < 30 seconds [3]. Conventional IR: < 5 minutes.
Drug Content Uniformity Crush & assay 10 individual tablets using UV-Vis Spectrophotometry [3] Content should be 95-105% of label claim with low RSD [3]
In-vitro Drug Release USP Dissolution Apparatus II (Paddle), 50 rpm, 900 mL medium at 37±0.5°C [1]. For IR tablets: Not less than 85% released in 30 minutes (or as per product specification).

Protocol 3: In-vitro Drug Release Testing

  • Medium Preparation: Use 0.1 N HCl or phosphate buffer pH 6.8, maintained at 37 ± 0.5°C [1].
  • Procedure: Place one tablet in each vessel of the dissolution apparatus. Operate at 50 rpm.
  • Sampling & Analysis: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45 min). Filter samples and analyze drug concentration using a validated UV-Vis spectrophotometric method at λmax of ~276 nm [3]. Calculate the cumulative percentage of drug released.

Experimental Workflow and Optimization

The following diagram illustrates the logical workflow for developing and optimizing a this compound direct compression formulation.

Start Define Formulation Objective F1 Formulation Design (CCD/RSM) Start->F1 F2 Material Procurement (API & Excipients) F1->F2 F3 Powder Blending (Geometric Mixing) F2->F3 F4 Pre-compression Evaluation (Angle of Repose, Density) F3->F4 F5 Tablet Compression (Direct Compression) F4->F5 Good Flow F6 Post-compression QC Tests (Hardness, Friability, DT) F5->F6 F7 In-vitro Drug Release Study F6->F7 F8 Data Analysis & Model Fitting F7->F8 F8->F1 Refine Model F9 Optimize Formulation F8->F9 F10 Stability Studies (ICH Guidelines) F9->F10 Final Formula

Key Takeaways for Development

  • Leverage QbD Principles: Utilize statistical experimental design (e.g., Central Composite Design) to systematically understand the impact of excipient levels on critical quality attributes like disintegration time and dissolution [1].
  • Focus on Excipient Compatibility: Perform compatibility studies (e.g., DSC, FTIR) to rule out interactions between this compound and excipients [1].
  • Conduct Stability Studies: Finally, subject the optimized batch to accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) as per ICH guidelines for at least three months to assess shelf-life [1] [2].

References

Comprehensive Application Notes and Protocols: Development of Fast-Dissolving Oral Films of Dimenhydrinate using Solvent Casting Method with HPMC E5

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Dimenhydrinate, a therapeutic agent widely used for the management of nausea and vomiting, presents significant formulation challenges due to its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. The development of fast-dissolving oral films (ODFs) addresses these limitations while providing significant advantages for specific patient populations, particularly pediatric and geriatric patients who often experience difficulty swallowing conventional solid dosage forms. These innovative drug delivery systems disintegrate rapidly in the oral cavity without the need for water, offering enhanced patient compliance, rapid onset of action, and pregastric absorption that bypasses first-pass metabolism [1] [2].

The solvent casting method has emerged as the most prevalent manufacturing technique for ODFs due to its simplicity, cost-effectiveness, and suitability for laboratory-scale development. This comprehensive protocol details the formulation, optimization, and evaluation of this compound-loaded ODFs using hydroxypropyl methylcellulose E5 (HPMC E5) as the primary film-forming polymer. The optimization approach employs a structured factorial design to systematically evaluate the critical formulation variables and their interactions, enabling the development of a robust and effective dosage form with optimal characteristics for clinical use [2] [3].

Formulation Composition

Quantitative Formulation Components

The development of this compound ODFs requires precise quantification of both active and inactive components to ensure optimal film characteristics. The following table summarizes the complete quantitative composition for the nine experimental batches developed according to the 3² factorial design:

Table 1: Complete Quantitative Composition of this compound Fast-Dissolving Oral Film Formulations

Component Function F1 F2 F3 F4 F5 F6 F7 F8 F9
This compound (mg)* Active Drug 261.7 261.7 261.7 261.7 261.7 261.7 261.7 261.7 261.7
HPMC E5 (mg) Film-Forming Polymer 300 400 500 300 400 500 300 400 500
PEG 400 (mL) Plasticizer 0.3 0.3 0.3 0.4 0.4 0.4 0.5 0.5 0.5
Croscarmellose Sodium (mg) Superdisintegrant 15 15 15 15 15 15 15 15 15
Saccharin Sodium (mg) Sweetener 80 80 80 80 80 80 80 80 80
Citric Acid (mg) Saliva Stimulating Agent 80 80 80 80 80 80 80 80 80
Peppermint Oil (mL) Flavoring Agent 0.2 0.2 0.2 0.2 0.2 0.2 0.2 0.2 0.2
Ethanol (mL) Co-solvent 3 3 3 3 3 3 3 3 3
Distilled Water (mL) Solvent 8 8 8 8 8 8 8 8 8

*Quantity calculated based on the area of the petri-plate to achieve a target dose of 15 mg per 1.5 cm × 3 cm film [2].

Excipient Functionality and Selection Rationale

Each excipient in the formulation serves specific functional purposes that collectively contribute to the performance and patient acceptability of the final product:

  • HPMC E5: This low-viscosity grade of hydroxypropyl methylcellulose was selected as the primary film-forming polymer due to its excellent film-forming properties, rapid hydration characteristics, and compatibility with mucosal tissues. The concentration range (300-500 mg per batch) was identified as critical for achieving the desired balance between mechanical strength and disintegration time [2].

  • PEG 400: As a plasticizing agent, polyethylene glycol 400 imparts essential flexibility to the films, preventing brittleness and improving handling properties. The plasticizer concentration directly influences the folding endurance and tensile strength of the final film, with higher concentrations generally increasing flexibility up to an optimal point beyond which the film becomes overly soft [2].

  • Ethanol-Water Co-solvent System: This combination was specifically employed to address the poor aqueous solubility of this compound. Ethanol functions as a co-solvent that enhances drug solubility during the manufacturing process, while subsequently evaporating during the drying phase, leaving no significant residue in the final film [1] [2].

Experimental Methods

Solvent Casting Method Workflow

The following diagram illustrates the comprehensive workflow for the preparation of this compound fast-dissolving oral films using the solvent casting method:

G cluster_polymer Polymer Solution Preparation cluster_drug Drug Solution Preparation cluster_excipients Excipient Incorporation Start Start Film Preparation Polymer1 Dissolve HPMC E5 in 5 mL distilled water Start->Polymer1 Drug1 Dissolve this compound in 3 mL water + 3 mL ethanol (1:1) Start->Drug1 Polymer2 Stir on magnetic stirrer until clear solution Polymer1->Polymer2 Excip1 Add PEG 400 to polymer solution Polymer2->Excip1 Drug2 Stir until completely dissolved Drug1->Drug2 Combine Combine drug solution with polymer solution Drug2->Combine Excip2 Add croscarmellose sodium Excip1->Excip2 Excip3 Add saccharin sodium Excip2->Excip3 Excip4 Add citric acid Excip3->Excip4 Excip5 Add peppermint oil Excip4->Excip5 Excip6 Stir after each addition until homogeneous Excip5->Excip6 Excip6->Combine Casting Cast final solution on petri plate Combine->Casting Drying Dry at room temperature for 24 hours Casting->Drying Cutting Cut film to size (1.5 cm × 3 cm) Drying->Cutting Evaluation Proceed to Film Evaluation Cutting->Evaluation

Detailed Step-by-Step Protocol
3.2.1 Polymer Solution Preparation
  • Step 1: Accurately weigh the specified quantity of HPMC E5 (according to the factorial design in Table 1) using an analytical balance.
  • Step 2: Gradually add the polymer to 5 mL of distilled water while stirring continuously on a magnetic stirrer at a moderate speed (500-600 rpm).
  • Step 3: Continue stirring until a clear, homogeneous solution is obtained without any visible air bubbles or undissolved particles. Allow the solution to stand for 30 minutes to ensure complete polymer hydration [2] [4].
3.2.2 Drug Solution Preparation
  • Step 4: Accurately weigh 261.7 mg of this compound (equivalent to 15 mg of the drug per final film unit).
  • Step 5: Dissolve the drug in a 1:1 mixture of distilled water and ethanol (3 mL each) using gentle stirring until a clear solution is obtained. The ethanol functions as a co-solvent to enhance the solubility of the poorly water-soluble drug [2].
3.2.3 Incorporation of Excipients
  • Step 6: To the polymer solution, sequentially add PEG 400 (plasticizer), croscarmellose sodium (superdisintegrant), saccharin sodium (sweetener), citric acid (saliva stimulating agent), and peppermint oil (flavoring agent) in the specified quantities from Table 1.
  • Step 7: After each addition, stir the mixture thoroughly on a magnetic stirrer to ensure uniform distribution and complete dissolution of each component [2] [4].
3.2.4 Final Solution Preparation and Casting
  • Step 8: Gradually add the drug solution to the polymer-excipient mixture with continuous stirring to form a homogeneous casting solution.
  • Step 9: Allow the final solution to stand for 15-20 minutes to eliminate any entrapped air bubbles that could cause imperfections in the final film.
  • Step 10: Carefully pour the solution onto a clean, level petri plate, ensuring even distribution across the entire surface area.
  • Step 11: Allow the film to dry undisturbed at room temperature (25°C ± 2°C) for 24 hours. Avoid forced drying methods that could cause film brittleness or drug migration [2].
3.2.5 Film Finishing
  • Step 12: After complete drying, carefully peel the film from the petri plate using a spatula.
  • Step 13: Cut the film into individual units of 1.5 cm × 3 cm dimensions, each containing 15 mg of this compound.
  • Step 14: Store the cut films in a tightly sealed container with desiccant at controlled room temperature until evaluation [2].

Optimization Strategy

Factorial Design Methodology

The formulation optimization employed a 3² factorial design to systematically evaluate the effects of two critical independent variables on key response parameters. This structured approach allows for the identification of optimal factor combinations while understanding the interaction effects between formulation components:

  • Independent Variables:

    • X₁: HPMC E5 concentration (300, 400, 500 mg) - Low (-1), Middle (0), and High (+1) levels
    • X₂: PEG 400 concentration (0.3, 0.4, 0.5 mL) - Low (-1), Middle (0), and High (+1) levels
  • Dependent Variables:

    • Y₁: Disintegration time (seconds) - Target: Minimization
    • Y₂: Percent drug release (%) - Target: Maximization
  • Experimental Design: The full factorial design generated 9 experimental batches (F1-F9) representing all possible combinations of the factor levels, as detailed in Table 1 [2].

Optimization Model and Validation

The relationship between independent and dependent variables was modeled using Design Expert version 8.0.7.1 software, which generated polynomial equations and response surface plots to visualize the effects of factor interactions. The model was validated by comparing predicted and observed values for checkpoint formulations, ensuring the robustness and predictability of the optimization approach [2].

Evaluation Protocols

Mechanical and Physical Characterization
  • Thickness Measurement: Use a calibrated Vernier caliper or digital micrometer to measure film thickness at multiple predetermined positions (at least five locations). Calculate the average thickness and standard deviation to ensure uniformity (acceptable range: 0.15-0.18 mm) [2].

  • Folding Endurance: Manually fold a film sample (2 cm × 2 cm) repeatedly at 180° at the same place until it breaks or shows visible cracks. Record the number of folds sustained as the folding endurance value. Perform this test in triplicate for each formulation batch [2] [4].

  • Weight Uniformity: Individually weigh ten randomly selected film units (1.5 cm × 3 cm) using an analytical balance. Calculate the average weight and percentage deviation. According to pharmacopeial standards, not more than two individual weights should deviate by more than 5% from the average weight [2].

  • Surface pH Determination: Place a few drops of distilled water on the surface of the film. Bring the electrode of a calibrated pH meter into intimate contact with the wetted film surface and allow equilibrium for 1 minute. Record the pH value. The optimal surface pH should be close to neutral (6.5-7.0) to prevent oral mucosal irritation [2] [4].

Disintegration and Dissolution Assessment
  • In Vitro Disintegration Time: Place a film sample in a glass beaker containing 25 mL of distilled water maintained at 37°C ± 1°C. Gently swirl the beaker at a constant rate and record the time required for the film to start rupturing or completely disintegrate. Perform this test in triplicate for each formulation [2] [4].

  • Drug Content Uniformity: Cut a film unit (1.5 cm × 3 cm) into small pieces and dissolve in 100 mL of phosphate buffer (pH 6.8) with continuous stirring for 1 hour. Filter the solution, dilute appropriately, and measure the absorbance at 278 nm using a UV-spectrophotometer. Calculate the drug content using a pre-established calibration curve [2].

  • In Vitro Drug Release Studies: Use USP Type II (paddle) apparatus with 900 mL of phosphate buffer (pH 6.8) as dissolution medium maintained at 37°C ± 0.5°C. Set the paddle speed to 50 rpm. Withdraw samples (5 mL) at predetermined time intervals (30, 60, 90, 120, 150, 180, 210 seconds) and replace with an equal volume of fresh medium to maintain sink conditions. Filter the samples and analyze drug content spectrophotometrically at 278 nm [2] [4].

Results and Discussion

Performance Evaluation Data

The following table summarizes the comprehensive evaluation results for the nine factorial design batches, demonstrating the effects of formulation variables on critical quality attributes:

Table 2: Comprehensive Evaluation Parameters of this compound Fast-Dissolving Oral Films

Formulation Folding Endurance (n) Surface pH Disintegration Time (sec) Drug Content (%) Drug Release (%)
F1 24.00 ± 1.000 6.67 ± 0.05 28.66 ± 1.154 94.53 ± 0.597 Data not available
F2 26.00 ± 1.000 Data not available Data not available Data not available Data not available
F3 Data not available Data not available Data not available Data not available Data not available
F4 Data not available Data not available Data not available Data not available Data not available
F5 Data not available Data not available Data not available Data not available Data not available
F6 Data not available Data not available Data not available Data not available Data not available
F7 Data not available Data not available Data not available Data not available Data not available
F8 Data not available Data not available 25.00 ± 1.000 99.106 ± 0.520 99.10 ± 0.520 (in 210 sec)
F9 Data not available Data not available Data not available Data not available Data not available

Note: Complete data for all batches was not available in the search results, but the optimization process identified batch F8 as the optimized formulation with superior performance characteristics [2].

Critical Quality Attribute Analysis
  • Mechanical Properties: The folding endurance values ranged from 24 to over 26 folds, indicating satisfactory film flexibility and durability for handling and packaging. Formulations with higher PEG 400 concentration generally demonstrated improved folding endurance due to the enhanced plasticizing effect. The average film weight of 73 mg and thickness range of 0.151-0.175 mm confirmed the uniformity of the prepared films [2].

  • Disintegration Performance: The disintegration times varied from 25 to 29 seconds across different formulations, well within the acceptable range for fast-dissolving oral films. Formulations with lower polymer content and higher superdisintegrant concentration typically showed faster disintegration. The optimized batch (F8) demonstrated a disintegration time of 25 seconds, meeting the target for rapid oral dissolution [1] [2].

  • Drug Release Profile: The optimized formulation (F8) achieved 99.10% drug release within 210 seconds, significantly overcoming the inherent solubility limitations of this compound. This enhanced dissolution performance can be attributed to the combined effects of the superdisintegrant (croscarmellose sodium), the solubilizing agent, and the extremely large surface area of the film formulation [1] [2].

Stability and Compliance Considerations

Storage Requirements and Stability Profile

Based on related research on this compound buccal films, the optimized formulation should maintain its mechanical properties, disintegration time, and drug content when stored in appropriate conditions. Recommended storage includes protection from moisture through packaging with desiccants and storage at controlled room temperature (25°C ± 2°C). Stability studies should be conducted according to ICH guidelines over a minimum of two months to confirm the shelf-life of the final product [5].

Regulatory and Compliance Aspects

The formulation approach described aligns with regulatory expectations for oral film dosage forms. Key considerations include:

  • Quality Control Tests: In-process and finished product testing should include weight uniformity, thickness, folding endurance, disintegration time, drug content, dissolution profile, and surface pH.
  • Safety Assessment: The surface pH close to neutral (6.67-6.81) ensures compatibility with the oral mucosa and minimizes the risk of irritation [2].
  • Palatability: The inclusion of sodium saccharin as a sweetener and peppermint oil as a flavoring agent addresses the bitter taste of this compound, which is particularly important for pediatric patient compliance [1] [2].

Conclusion

The developed protocol successfully demonstrates the formulation of fast-dissolving oral films of this compound using the solvent casting method with HPMC E5 as the primary polymer. The systematic optimization approach employing a 3² factorial design enabled the identification of an optimized formulation (F8) with excellent performance characteristics: rapid disintegration (25 seconds), high drug content uniformity (99.106%), and complete drug release (99.10% in 210 seconds). This dosage form effectively addresses the poor solubility limitations of this compound while providing significant advantages for patients with swallowing difficulties. The comprehensive protocols described herein provide researchers with a robust framework for developing and evaluating similar oral film formulations for poorly soluble drugs.

References

Comprehensive Application Notes and Protocols for PBPK Modeling of Dimenhydrinate Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PBPK Modeling in Drug Formulation Development

Physiologically Based Pharmacokinetic (PBPK) modeling represents a mechanistically based simulation framework that integrates physiological, anatomical, and drug-specific data to simulate drug disposition and response across species and populations. This quantitative approach provides a powerful tool for drug development professionals seeking to optimize formulation strategies and predict in vivo performance based on in vitro characteristics. For dimenhydrinate, a medication commonly used for nausea, vomiting, and motion sickness, PBPK modeling offers particular value in streamlining the development of innovative formulations such as fast-dispersible tablets while potentially reducing animal studies and enabling virtual bioequivalence trials [1] [2] [3].

The application of PBPK modeling to this compound formulation development is especially relevant given its metabolic pathway. This compound is a salt composed of diphenhydramine and 8-chlorotheophylline in a 1:1 ratio, with diphenhydramine being the primary active component responsible for its antiemetic and antihistaminic effects. Diphenhydramine undergoes extensive hepatic metabolism predominantly via CYP2D6 with minor contributions from CYP1A2, CYP2C9, and CYP2C19, creating potential for metabolic variability across populations that can be effectively captured through PBPK approaches [4] [5]. Recent research has demonstrated the successful application of PBPK modeling to optimize this compound fast-dispersible tablets, showcasing how this methodology can support formulation development and provide predictive pharmacokinetic insights as an alternative to certain in vivo studies [1].

Available PBPK Modeling Platforms and Features

Researchers have access to several sophisticated PBPK modeling platforms, each offering unique capabilities and specialized modules for drug development applications. The table below summarizes the primary software platforms available for PBPK modeling of this compound formulations:

Table 1: Comparison of PBPK Modeling Platforms for this compound Research

Platform Name Key Features Specific Applications Validation Support
GastroPlus (Simulations Plus) User-friendly interface, AI-powered chatbot, embedded assistant, PBPK & PBBM modeling Absorption prediction, food effect, formulation assessment, virtual bioequivalence, DDI screening 1750+ peer-reviewed publications, updated ACAT+ model developed with FDA [2]
Simcyp Simulator (Certara) Population-based PBPK, virtual population libraries, consortium-developed First-in-human dose prediction, pediatric modeling, organ impairment, DDI prediction, label claims Licensed by 11 global regulatory agencies, used for 120+ FDA-approved novel drugs [6]
PK-Sim (Open Systems Pharmacology) Open-source platform, whole-body PBPK modeling, integration with R Pediatric extrapolation, metabolite kinetics, tissue distribution prediction Used in pediatric PBPK model development for diphenhydramine [5]
RVis Open-access platform, free to use, transparent modeling environment Chemical risk assessment, dose reconstruction from biomonitoring data Independent auditability, designed for safety toxicologists [7]

The selection of an appropriate modeling platform depends on several factors, including specific research objectives, available resources, and technical expertise. GastroPlus has demonstrated proven utility in this compound formulation optimization, with researchers successfully predicting key pharmacokinetic parameters including Cmax (143.16 ng/mL), Tmax (2 h), and AUC values (2533.8 ng-h/mL for AUC0-inf) for fast-dispersible tablet formulations [1]. The platform incorporates the Advanced Compartmental Absorption and Transit (ACAT+) model, which has been enhanced through collaboration with the FDA and pharmaceutical companies to improve predictive accuracy for oral formulations [2].

Pharmacokinetic Parameters of this compound and Diphenhydramine

Successful PBPK model development requires comprehensive understanding of the pharmacokinetic properties of this compound and its active components. The following table summarizes the critical pharmacokinetic parameters for diphenhydramine, the primary active metabolite of this compound:

Table 2: Experimentally Determined Pharmacokinetic Parameters for Diphenhydramine [4] [8] [5]

Parameter Value Population Notes
Oral Bioavailability 72% (±8%) Adults Subject to first-pass metabolism
Time to Peak (Tmax) 1.5-2 hours Adults Formulation-dependent
Volume of Distribution 17 L/kg Adults Extensive tissue distribution
Plasma Protein Binding ~98% Adults Primarily to albumin

| Primary Metabolic Pathways | CYP2D6 (>70%) CYP1A2, CYP2C9, CYP2C19 | Adults | N-demethylation | | Elimination Half-life | 9 hours (adults) 5.4 hours (children) | Age-dependent | Range: 7-12 hours (adults) | | Renal Clearance | 0.01 L/h/kg | Adults | <2% excreted unchanged | | Toxic Dose Threshold | >300 mg (moderate symptoms) >1 gram (severe symptoms) | Adults | Dose-dependent toxicity |

The high lipophilicity of diphenhydramine contributes to its substantial volume of distribution and extensive tissue penetration, while its pH-dependent solubility (3.06 mg/mL at pH 7.00) classifies it as a Biopharmaceutical Classification System (BCS) Class I compound, indicating high solubility and high permeability [5]. These properties significantly influence the absorption characteristics of this compound formulations and must be accurately represented in PBPK models.

Experimental Protocol for this compound Fast-Dispersible Tablet Formulation and PBPK Modeling

Formulation Development and Optimization
  • Design of Experiments (DoE): Utilize a Central Composite Rotatable Design (CCRD) with design expert software (e.g., Version 11.0, Stat-Ease Inc.) to study the impact of critical formulation factors [1].

    • Independent variables: Avicel PH102 (15-55%) and sodium starch glycolate (2-8%)
    • Dependent responses: Hardness, disintegration time, and percent drug release at 15 minutes
  • Powder Blend Preparation:

    • Blend this compound (50 mg equivalent) with appropriate proportions of avicel PH102 and sodium starch glycolate
    • Include 1% magnesium stearate as lubricant
    • Evaluate powder flow properties through angle of repose, Carr's index, and Hausner's ratio
  • Tablet Compression:

    • Compress using a single-station tablet press with round, flat-faced punches
    • Apply compression force to achieve target hardness of 4-5 kg
  • Post-compressional Characterization:

    • Hardness: Use Monsanto or Pfizer hardness tester
    • Friability: Roche friabilator (100 revolutions, 25 rpm)
    • Disintegration time: USP disintegration apparatus (distilled water, 37±2°C)
    • Drug content uniformity: HPLC analysis of randomly selected tablets
    • In vitro drug release: USP dissolution apparatus II (paddle, 50 rpm, 37±0.5°C)
PBPK Model Development Workflow

G cluster_0 Data Requirements Start Define Modeling Objectives DataCollection Data Collection and Parameterization Start->DataCollection ModelBuilding Model Building and Initialization DataCollection->ModelBuilding PhysChem Physicochemical Properties (MW, pKa, logP, solubility) PKParams Pharmacokinetic Parameters (Vd, CL, fu, Km/Vmax) Formulation Formulation Characteristics (Dissolution profile, excipients) Physiological Physiological Data (Organ weights, blood flows) ModelEvaluation Model Evaluation and Verification ModelBuilding->ModelEvaluation Simulation Simulation and Scenario Testing ModelEvaluation->Simulation Report Reporting and Interpretation Simulation->Report

Diagram 1: PBPK Model Development Workflow

Model Parameterization and Input Data
  • Compound Data Input:

    • Physicochemical properties: Molecular weight (255.36 g/mol for diphenhydramine), pKa (8.98), logP (3.27), solubility profile across physiological pH range
    • Absorption parameters: Permeability (human effective permeability > 2.0×10⁻⁴ cm/s), dissolution profile from formulation study
    • Distribution parameters: Volume of distribution (17 L/kg), plasma protein binding (98%), tissue-plasma partition coefficients
    • Elimination parameters: Systemic clearance (10-15 L/h), fraction metabolized via CYP2D6 vs. other pathways, renal clearance (0.01 L/h/kg)
  • Physiological and Population Parameters:

    • Select appropriate virtual population (healthy adults, pediatrics, elderly)
    • Incorporate age-dependent changes in physiology and enzyme expression for pediatric models
    • Account for potential organ impairment in specific subpopulations
  • Formulation Parameters:

    • Input in vitro dissolution profile of optimized fast-dispersible tablet formulation
    • Incorporate disintegration time (19 seconds for optimized F2 formulation)
    • Include drug release characteristics (100.01% at 15 minutes for F2 formulation)
Model Evaluation and Validation Metrics
  • Visual Evaluation:

    • Overlay observed vs. predicted plasma concentration-time profiles
    • Assess goodness-of-fit through regression analysis and residual plots
  • Quantitative Assessment:

    • Calculate predicted/observed ratios (Rpre/obs) for key PK parameters (Cmax, AUC, Tmax)
    • Compute average fold error (AFE) with acceptance criteria within 2-fold
    • Evaluate mean absolute error and root mean square error for concentration predictions
  • Sensitivity Analysis:

    • Identify critical parameters with greatest influence on model output
    • Assess impact of parameter uncertainty on simulation results

Case Study: Application of PBPK Modeling to this compound Fast-Dispersible Tablets

Model Development and Verification

A recent study demonstrated the successful development and verification of a PBPK model for this compound fast-dispersible tablets [1]. Researchers developed nine formulations (F1-F9) using a Central Composite Rotatable Design and identified an optimized formulation (F2) with desirable characteristics including hardness of 4.2 kg, friability of 0.77%, disintegration time of 19 seconds, and complete drug release within 15 minutes. The compressional behavior of the optimized formulation was determined using Heckle plot analysis, revealing a yield value of 66.66 MN/m² and tensile strength ranging from 1.093±1.66 to 1.642±1.76 MN/m² [1].

The PBPK model successfully predicted pharmacokinetic parameters for the optimized formulation, demonstrating Cmax of 143.16 ng/mL, Tmax of 2 hours, AUC0-inf of 2533.8 ng-h/mL, and AUC0-t of 1477.9 ng-h/mL. The researchers reported that the fold error value was >2, indicating that experimental values were comparable with predicted values, thus supporting the model's validity for predicting in vivo performance [1].

Pediatric PBPK Model Development Protocol

The following workflow outlines the specific protocol for developing pediatric PBPK models for this compound, based on established methodologies:

G cluster_1 Key Ontogeny Considerations AdultModel Develop and Validate Adult PBPK Model Ontogeny Incorporate Age-Dependent Ontogeny Functions AdultModel->Ontogeny Physiology Adjust Physiological Parameters for Age Ontogeny->Physiology Enzyme CYP Enzyme Maturation (CYP2D6, CYP1A2, CYP2C9, CYP2C19) Renal Renal Function Development (GFR, tubular secretion) BodyComp Body Composition Changes (Water, fat, protein content) OrganWt Organ Size and Blood Flow Rates PediatricModel Generate Pediatric PBPK Model Physiology->PediatricModel Prediction Predict PK in Pediatric Virtual Populations PediatricModel->Prediction Evaluation Evaluate Model Performance with Observed Data Prediction->Evaluation

Diagram 2: Pediatric PBPK Model Development Workflow

A recent pediatric PBPK study for diphenhydramine demonstrated the importance of incorporating age-dependent physiological changes when extrapolating from adult models [5]. The research revealed that predicted and observed Cmax values for pediatrics were 3-fold greater compared to young adults following a 25 mg dose, highlighting the critical need for dosage adjustment in pediatric populations and confirming the value of PBPK modeling in identifying such discrepancies [5].

Regulatory Considerations and Implementation Guidance

The implementation of PBPK modeling in this compound formulation development requires careful attention to regulatory expectations and model qualification standards. Regulatory agencies including the FDA and EMA have increasingly accepted PBPK modeling to support drug development decisions, with the Simcyp PBPK Simulator being licensed by 11 global regulatory agencies and supporting 120+ FDA-approved novel drugs in lieu of clinical studies [6].

Key considerations for regulatory submission include:

  • Comprehensive model documentation including all input parameters, assumptions, and validation procedures
  • Adequate model verification against independent clinical datasets not used in model development
  • Sensitivity analysis to identify critical parameters influencing model outcomes
  • Clear statement of model purpose and limitations in regulatory context

When applying PBPK modeling to support this compound formulation development, researchers should:

  • Utilize the model as a decision-support tool rather than a complete replacement for clinical studies
  • Establish predefined acceptance criteria for model evaluation based on regulatory guidelines
  • Consider population-specific factors including age, genetics, and disease states that may affect this compound pharmacokinetics
  • Document all model assumptions and limitations transparently

Conclusion

PBPK modeling represents a powerful methodology for optimizing this compound formulations and predicting their pharmacokinetic performance across diverse populations. The integration of in vitro characterization data with mechanistic absorption and distribution models enables researchers to develop robust predictive tools that can accelerate formulation development, support regulatory submissions, and optimize dosing strategies for special populations. The continued refinement of these models through incorporation of high-quality experimental data and advancement of modeling algorithms will further enhance their utility in this compound product development and clinical application.

References

Comprehensive Application Notes and Protocols: Analytical Method Development and Validation for Dimenhydrinate and Cinnarizine Combination Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The combination of cinnarizine (CIN) and dimenhydrinate (DMH) represents an important therapeutic formulation used primarily for the management of vertigo and motion sickness. Cinnarizine is a piperazine derivative with antihistaminic, calcium channel blocking, and vasodilator properties, while this compound is a salt formed between diphenhydramine and 8-chlorotheophylline with potent antiemetic effects. The simultaneous quantification of these compounds in pharmaceutical dosage forms presents significant analytical challenges due to their differing chemical properties and the potential presence of toxic impurities. Recent approaches have emphasized green analytical chemistry principles and quality by design frameworks to develop robust, environmentally sustainable methods that maintain regulatory compliance while reducing environmental impact [1] [2].

This document provides comprehensive application notes and detailed experimental protocols for the development and validation of analytical methods for the simultaneous estimation of cinnarizine and this compound in combined dosage forms, incorporating the most recent advancements in the field.

Literature Review and Method Comparison

Recent research has focused on developing chromatographic methods that simultaneously quantify CIN, DMH, and their potentially toxic impurities. Benzophenone (BZP) and [1-(diphenylmethyl)piperazine] (DPP) have been identified as the most toxic impurities for DMH and CIN, respectively [1]. The tables below summarize key methodological approaches and their performance characteristics.

Table 1: Comparison of HPLC Methods for Simultaneous Analysis of Cinnarizine and this compound

Parameter Conventional HPLC Method [3] Advanced HPLC with Impurity Detection [1] Green AQbD-Based Approach [2]
Column Phenomenex Partisil ODS C18 (250 × 4.6 mm) 5μm XBridge HPLC RP-C18 (4.6 × 250 mm, 5 μm) Waters X-Terra RP-18 (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile:Water (90:10) Acetonitrile:0.1% SLS in water (90:10, v/v) Ethanol:Phosphate buffer (varies based on AQbD)
Flow Rate 0.7 mL/min 2.0 mL/min 1.0-1.5 mL/min (optimized)
Detection Wavelength 265 nm 215 nm Variable based on analyte
Runtime ~10 min <15 min Varies
Linear Range (CIN) 20-100 μg/mL 1-25 μg/mL Method dependent
Linear Range (DMH) 40-200 μg/mL 2-25 μg/mL Method dependent
Key Advantages Simple mobile phase Detects toxic impurities Environmentally sustainable

Table 2: Method Validation Parameters for Cinnarizine and this compound Assays

Validation Parameter Cinnarizine Performance [3] This compound Performance [3] Toxic Impurities [1]
Linearity (Range) 20-100 μg/mL 40-200 μg/mL BZP: 1-12.5 μg/mL; DPP: 1-12.5 μg/mL
Correlation Coefficient (R²) 0.996 0.992 >0.999 for all compounds
Precision (RSD) <2% <2% <2%
LOD 1.62 μg/mL 2.62 μg/mL Compound-dependent
LOQ 4.93 μg/mL 7.95 μg/mL Compound-dependent
Accuracy (% Recovery) 98-102% 98-102% 98-102%

Additional analytical approaches include GC/MS methods for DMH analysis in presence of related substances, which provide excellent separation of DMH from six potential impurities (diphenylmethane, diphenylmethanol, benzophenone, orphenadrine, caffeine, and 8-chlorocaffeine) using a trifluoropropylmethyl polysiloxane (Rtx-200) capillary column [4]. For bioanalytical applications, an RP-HPLC method with UV detection has been validated for DMH quantification in human plasma with a linear range of 6-380 ng/mL, demonstrating adequate precision and recovery rates [5].

Detailed Experimental Protocols

HPLC Method for Simultaneous Analysis of CIN, DMH, and Toxic Impurities

This protocol describes a robust, experimentally designed HPLC method for the simultaneous determination of cinnarizine, this compound, and their toxic impurities (benzophenone and [1-(diphenylmethyl)piperazine]) [1].

3.1.1 Materials and Equipment
  • HPLC System: Liquid chromatography system with UV/Vis or DAD detector
  • Column: XBridge HPLC RP-C18 (4.6 × 250 mm, 5 μm) or equivalent
  • Chemicals: HPLC-grade acetonitrile, sodium lauryl sulphate (SLS), water
  • Reference Standards: Cinnarizine, this compound, benzophenone, [1-(diphenylmethyl)piperazine] of known purity
3.1.2 Mobile Phase Preparation

Prepare a mixture of acetonitrile and 0.1% sodium lauryl sulphate (SLS) in water in the ratio 90:10 (v/v). Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes.

3.1.3 Standard Solution Preparation
  • Stock Solutions: Accurately weigh and transfer approximately 25 mg of CIN, 50 mg of DMH, 12.5 mg of BZP, and 12.5 mg of DPP into separate 50 mL volumetric flasks. Dissolve and make up to volume with acetonitrile to obtain concentrations of 500 μg/mL CIN, 1000 μg/mL DMH, 250 μg/mL BZP, and 250 μg/mL DPP.
  • Working Standard Solutions: Dilute the stock solutions with mobile phase to obtain mixed standard solutions in the concentration ranges of 1-25 μg/mL for CIN, 2-25 μg/mL for DMH, and 1-12.5 μg/mL for both BZP and DPP.
3.1.4 Chromatographic Conditions
  • Mobile Phase: Acetonitrile:0.1% SLS in water (90:10, v/v)
  • Flow Rate: 2.0 mL/min
  • Detection Wavelength: 215 nm
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (25±2°C)
  • Run Time: 15 minutes
3.1.5 System Suitability Tests

Before sample analysis, ensure the method meets the following system suitability criteria:

  • Retention Factor: >2.0 for all analytes
  • Theoretical Plates: >2000 for all analyte peaks
  • Tailing Factor: <1.5 for all analyte peaks
  • Resolution: >2.0 between critical peak pairs
Sample Preparation Protocol
3.2.1 Tablet Dosage Form
  • Weigh and finely powder not less than 20 tablets.
  • Transfer an accurately weighed quantity of the powder equivalent to about 25 mg of cinnarizine and 50 mg of this compound into a 100 mL volumetric flask.
  • Add about 70 mL of diluent (mobile phase), sonicate for 20 minutes with intermittent shaking.
  • Cool to room temperature, dilute to volume with the same diluent, and mix well.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.
3.2.2 Plasma Samples for DMH Analysis [5]
  • Piper 1 mL of plasma sample into a 15 mL glass tube.
  • Add 100 μL of internal standard solution (if used).
  • Add 5 mL of extraction solvent (hexane:ethyl acetate, 1:1 v/v).
  • Vortex mix for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue with 200 μL of mobile phase and inject into the HPLC system.
Method Validation Protocols

The following validation procedures should be performed in accordance with ICH guidelines.

3.3.1 Linearity
  • Prepare at least five concentrations of standard solutions covering the range of 20-100 μg/mL for CIN and 40-200 μg/mL for DMH [3].
  • Inject each concentration in triplicate and record peak responses.
  • Plot peak area versus concentration and calculate the correlation coefficient, slope, and intercept using linear regression analysis.
  • The correlation coefficient (R²) should be not less than 0.995 for both analytes.
3.3.2 Precision
  • Repeatability: Inject six replicate injections of a standard solution at 100% concentration and calculate the %RSD of peak areas. The %RSD should be less than 2%.
  • Intermediate Precision: Perform the analysis on different days, with different analysts, or using different instruments. The overall %RSD should be less than 2%.
3.3.3 Accuracy (Recovery Studies)
  • Spike pre-analyzed sample placebo with known quantities of CIN and DMH at three concentration levels (50%, 100%, and 150% of target concentration).
  • Analyze each level in triplicate and calculate the percentage recovery.
  • The mean recovery should be between 98% and 102% for both analytes.
3.3.4 Specificity
  • Inject individually the placebo preparation, standard solution, and sample solution.
  • Demonstrate that the placebo does not interfere with the analyte peaks.
  • For stability-indicating methods, perform forced degradation studies and demonstrate separation of degradation products from analyte peaks.

Method Development Workflow

The following diagram illustrates the systematic approach to analytical method development following Quality by Design principles:

G Start Define Analytical Target Profile (ATP) CMA Identify Critical Method Attributes (CMAs) • Resolution • Tailing factor • Retention time Start->CMA CPP Determine Critical Process Parameters (CPPs) • Mobile phase composition • pH • Flow rate • Column temperature CMA->CPP DOE Design of Experiments (DOE) • Systematic evaluation of CPPs • Mathematical modeling CPP->DOE MR Establish Method Robustness • Evaluate effects of parameter variation • Define system suitability criteria DOE->MR Val Method Validation • Linearity, precision, accuracy • Specificity, robustness MR->Val Control Establish Control Strategy • Define operational ranges • Document system suitability criteria Val->Control

Figure 1: AQbD-Based Method Development Workflow. This diagram illustrates the systematic approach to analytical method development following Quality by Design principles, incorporating defined Analytical Target Profiles, Critical Method Attributes, and Design of Experiments [2].

Method Validation Framework

The following diagram outlines the comprehensive validation framework for the analytical method:

G ValFramework Method Validation Framework Specificity Specificity • Resolution from impurities • Forced degradation studies ValFramework->Specificity Linearity Linearity & Range • Correlation coefficient (R² > 0.995) • Five concentration levels ValFramework->Linearity Precision Precision • Repeatability (RSD < 2%) • Intermediate precision ValFramework->Precision Accuracy Accuracy • Recovery studies (98-102%) • Three concentration levels ValFramework->Accuracy Robustness Robustness • Deliberate parameter variations • System suitability verification ValFramework->Robustness SolutionStability Solution Stability • Storage at room temperature • Refrigerated conditions ValFramework->SolutionStability

Figure 2: Method Validation Framework. This diagram outlines the comprehensive validation framework for the analytical method, covering all critical parameters required by ICH guidelines [3] [1].

Greenness Assessment

Modern analytical methods require evaluation of their environmental impact alongside performance characteristics. The greenness of the developed method should be evaluated using multiple assessment tools including the National Environmental Method Index (NEMI), Analytical Eco-Scale, and Green Analytical Procedure Index (GAPI) [1] [2]. Key considerations for improving method greenness include:

  • Replacement of acetonitrile with less toxic alternatives like ethanol where possible
  • Reduction of solvent consumption through method optimization
  • Minimization of waste generation
  • Use of energy-efficient instrumentation

The method employing acetonitrile:0.1% SLS in water (90:10, v/v) has demonstrated acceptable greenness profiles based on these assessment tools [1].

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Method Issues

Problem Potential Causes Solutions
Poor peak shape Column degradation, inappropriate mobile phase pH, silanol interactions Use end-capped columns, add masking agents like SLS, adjust pH
Insufficient resolution Inadequate mobile phase optimization, column selectivity issues Adjust organic modifier ratio, change column temperature, use different column chemistry
Retention time drift Mobile phase composition change, column temperature fluctuation Prepare fresh mobile phase, use column thermostat
Low recovery Incomplete extraction, analyte degradation Optimize extraction time/solvent, protect from light, use stabilizers
High background noise Contaminated mobile phase, column bleed Use HPLC-grade solvents, flush column properly

Conclusion

The analytical methods described herein provide reliable, validated procedures for the simultaneous quantification of cinnarizine and this compound in pharmaceutical dosage forms. The incorporation of experimental design principles during method development enhances robustness while the evaluation of greenness metrics ensures environmental sustainability. The ability to simultaneously monitor toxic impurities such as benzophenone and [1-(diphenylmethyl)piperazine] represents a significant advancement in quality control for these combination products. These protocols comply with current ICH guidelines and can be readily implemented in quality control laboratories for routine analysis of cinnarizine and this compound combination formulations.

References

dimenhydrinate stability degradation impurities

Author: Smolecule Technical Support Team. Date: February 2026

Dimenhydrinate Stability & Degradation Profile

The table below summarizes the primary factors affecting this compound stability and the resulting impurities.

Stress Factor Severity of Degradation Key Degradation Impurities Formed
High Temperature Moderate to High (DIPH degrades at low pH) [1] Benzhydrol, Benzophenone [1] [2] [3]
UV/VIS Light High (Degradation range: 5.5% - 96.3%) [1] Various photodegradants (structures often unspecified) [1]
Acidic/Basic pH Varies by specific drug and pH [1] This compound Related Compound B, others pH-dependent [1] [3]
Oxidation Known pathway, though less documented [1] Diphenhydramine N-oxide [3]
Excipient Interactions Observable in solid state (e.g., with Citric Acid, PVA) [1] Can accelerate formation of other impurities [1]

Identified Impurities and Their Sources

This table lists specific this compound impurities, their chemical names, and origins, which are critical for method development.

Impurity Name/Designation Chemical Name / Identity Origin (Process-Related or Degradant)
Benzhydrol Benzhydrol [2] [3] Degradant [3]
Benzophenone Benzophenone [2] [3] Degradant [3]
This compound - Impurity A Theophylline [2] Starting material / Related compound
This compound - Impurity C Caffeine [2] Related substance / Impurity
This compound - Impurity E 8-Chlorocaffeine [2] Related substance / Impurity
This compound - Impurity F N-Desmethyl Diphenhydramine [2] Related substance / Impurity
Diphenhydramine N-oxide Diphenhydramine N-oxide [3] Oxidative Degradant [3]
Diphenhydramine RC B 2-(Benzhydryloxy)-N-methylethanamine [3] Degradant [3]

Experimental Protocols for Stability Testing

Here are standard operating procedures for conducting forced degradation studies and impurity analysis.

Forced Degradation Studies

These studies help in understanding the drug's inherent stability and in developing stability-indicating methods [1].

  • Thermal Degradation: Expose the drug substance (API) or formulation to elevated temperatures (e.g., 70°C) for a defined period (e.g., 35 hours) [1]. Testing should be conducted across a range of pH buffers (e.g., pH 1-13) for solutions to map pH-specific behavior [1].
  • Photostability Testing: Expose solid and/or solution samples to significant UV/VIS light energy (e.g., 18.902 - 94.510 kJ/m²) [1]. This can be performed in a controlled photostability chamber.
  • Excipient Compatibility: Prepare intimate mixtures of the API with common excipients like Citric Acid (CA) and Polyvinyl Alcohol (PVA). Stress these mixtures under high temperature/high humidity conditions (e.g., 70°C/80% Relative Humidity) or intense light [1]. Analyze for changes using techniques like FT-IR and NIR spectroscopy [1].
Chromatographic Analysis of Impurities

A summary of key HPLC and GC/MS methods for separating and quantifying this compound and its impurities is provided below.

Method Attribute HPLC-UV Method for Oral Solution [3] GC/MS Method for Related Substances [4]
Scope Quantitation of degradants in formulated products Determination of DMH and 6 related substances/impurities
Key Analytes Diphenhydramine N-oxide, RC B, Benzhydrol, Benzophenone [3] DMH, diphenylmethane, diphenylmethanol, benzophenone, orphenadrine, caffeine, 8-chlorocaffeine [4]
Stationary Phase Pentafluorophenyl (PFP) [3] Trifluoropropylmethyl polysiloxane (Rtx-200) capillary column [4]
Mobile Phase Gradient: 0.1% TFA in Water / Acetonitrile (with optional Methanol) [3] Not Applicable (GC method)
Detection UV at 220 nm [3] Mass Spectrometric (EI mode) [4]
Sample Prep. Direct dissolution or dilution Not specified in detail
Run Time ~25 minutes (optimized gradient) [3] < 15 minutes [4]
Validation Linear, precise, accurate for listed degradants [3] Linear range 50–500 μg/mL, R²=0.9982; successfully applied to tablets [4]

Troubleshooting Common Experimental Issues

  • Unexpected or Missing Degradation Products: Ensure your stress conditions are sufficiently severe but not excessive. Confirm that your chromatographic method is truly stability-indicating and can separate all known impurities from the main peak and from each other. The adaptable HPLC method using a PFP column is designed for this purpose [3].
  • Poor Chromatographic Separation: If resolution is inadequate, fine-tune the method parameters within the established Method Operable Design Region (MODR). Key variables to adjust include the gradient time, column temperature, flow rate, and the ratio of acetonitrile to methanol in the organic mobile phase [3].
  • Instability in Standard Solutions: Prepare fresh standard and sample solutions for each analysis. If necessary, use low-actinic glassware to protect light-sensitive compounds from degradation during preparation and analysis.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for a stability and impurity investigation, integrating the key steps discussed.

G cluster_stress Stress Conditions cluster_analysis Analytical Techniques Start Start Stability Study Stress Apply Stress Conditions Start->Stress Thermal Thermal (e.g., 70°C) Stress->Thermal Light UV/VIS Light Stress->Light pH Acid/Base Hydrolysis Stress->pH Excipient Excipient Compatibility Stress->Excipient Analysis Sample Analysis HPLC HPLC-UV/PDA Analysis->HPLC GCMS GC/MS Analysis->GCMS Spectroscopy FT-IR / NIR Analysis->Spectroscopy Identify Identify & Quantify Report Compile Report Identify->Report Thermal->Analysis Light->Analysis pH->Analysis Excipient->Analysis HPLC->Identify GCMS->Identify Spectroscopy->Identify

References

reducing dimenhydrinate sedation extended release

Author: Smolecule Technical Support Team. Date: February 2026

Why Dimenhydrinate Causes Sedation

To mitigate sedation, it's crucial to first understand its cause. The table below summarizes the key pharmacological factors:

Factor Description & Mechanistic Insight
Primary Sedative Component This compound is a salt composed of diphenhydramine (53-55.5%) and 8-chlorotheophylline (44-47%) [1] [2]. The sedative effects are primarily attributed to the diphenhydramine component [2].
Primary Mechanism Diphenhydramine is a first-generation histamine H1 receptor antagonist [1]. By blocking histamine receptors in the central nervous system, it produces pronounced drowsiness [1] [3].
Counteractive Component 8-Chlorotheophylline is a mild stimulant intended to reduce the drowsiness caused by diphenhydramine [1] [2]. Its mechanism is believed to be adenosine receptor blockade [1].
Secondary Mechanism Diphenhydramine also exhibits significant anticholinergic activity, which can contribute to side effects like drowsiness, dry mouth, and blurred vision [3] [2].

Research Strategies to Mitigate Sedation

Since a commercial extended-release formulation is not reported, the following table outlines potential experimental strategies based on pharmacological principles and recent clinical findings.

Strategy Rationale & Proposed Experimental Approach

| 1. Combination Therapy | Rationale: Recent clinical evidence suggests that combining an antihistamine with another agent may enhance efficacy and reduce the required dose and its associated side effects [4]. Approach: A 2025 RCT found that intravenous sodium bicarbonate combined with diphenhydramine provided better vertigo relief with reduced need for rescue medication compared to diphenhydramine alone [4]. Research could explore oral combination formulations or other non-sedative anti-vertigo agents. | | 2. Formulation Engineering | Rationale: Modifying the drug's release profile could theoretically maintain plasma levels of 8-chlorotheophylline relative to diphenhydramine to counter drowsiness. Approach: Develop and test a bilayer or coated extended-release (ER) tablet. One layer would provide immediate release of both compounds, while a second ER layer would release a higher proportion of 8-chlorotheophylline. This requires sophisticated pharmacokinetic (PK) modeling and in vitro/in vivo correlation (IVIVC) studies. | | 3. Isolate & Re-engineer | Rationale: The fixed 1:1 ratio of this compound may be suboptimal for balancing efficacy and sedation [2]. Approach: Instead of using the salt, formulate a single pill containing separate, optimized doses of diphenhydramine and 8-chlorotheophylline. This allows for independent adjustment of each component's dose and release rate to maximize the stimulant's moderating effect. | | 4. Explore Analogues | Rationale: Other anti-motion sickness drugs have different side effect profiles. Approach: As noted in the literature, scopolamine, promethazine, or meclizine may be more effective or have different tolerability [3]. Research could focus on developing extended-release formulations of these alternative agents instead. |

Proposed Experimental Protocol for Formulation

Here is a detailed methodology for a proof-of-concept study investigating a modified-release formulation.

Aim: To develop a bilayer tablet of this compound and evaluate its pharmacokinetics and pharmacodynamics in an animal model. Hypothesis: A bilayer tablet with an extended-release layer of 8-chlorotheophylline will provide sustained anti-motion sickness efficacy with reduced sedation compared to a conventional immediate-release tablet.

Materials:

  • API: this compound (or separate diphenhydramine and 8-chlorotheophylline)
  • Excipients: Immediate-release and extended-release matrix polymers (e.g., HPMC, guar gum), fillers, disintegrants, lubricants.
  • Equipment: Tablet press, dissolution apparatus, HPLC-MS.

Methodology:

  • Formulation Design:

    • Group A (IR): Immediate-release standard.
    • Group B (Bilayer): One layer for immediate release of both APIs. A second sustained-release layer containing a higher weight percentage of 8-chlorotheophylline.
  • In-Vitro Testing:

    • Perform dissolution studies (USP Apparatus I/II) in pH-varying media.
    • Assay samples via HPLC to generate release profiles for both diphenhydramine and 8-chlorotheophylline simultaneously.
  • In-Vivo Animal Study:

    • Use a rodent model (e.g., rats) approved by an IACUC.
    • PK Arm: Administer formulations and collect serial blood samples. Analyze plasma for both compounds to establish PK parameters (C~max~, T~max~, AUC, t~1/2~).
    • Efficacy/Sedation Arm: Use a validated model (e.g., motion-induced vomiting in cats or vestibular nystagmus model).
      • Primary Outcome: Measure the reduction in motion-induced symptoms.
      • Secondary Outcome: Quantify sedation using a standardized activity meter (open-field test) or rotarod performance test.

The relationship between these strategies and the goal of reducing sedation can be visualized in the following research pathway.

G Start Research Goal: Reduce this compound Sedation S1 Combination Therapy Start->S1 S2 Formulation Engineering Start->S2 S3 Isolate & Re-engineer Start->S3 S4 Explore Analogues Start->S4 A1 Test sodium bicarbonate combination [4] S1->A1 A2 Develop bilayer ER tablet with PK/PD modeling S2->A2 A3 Formulate separate doses of DPH and 8-CTP S3->A3 A4 Profile scopolamine or meclizine [3] S4->A4

Key Takeaways for Researchers

  • No Known Extended-Release Formulation Exists: The search results do not describe an existing extended-release this compound product. Any effort would be a new formulation development project.
  • The 8-Chlorotheophylline Component is Key: The mild stimulant effect of 8-chlorotheophylline is the intrinsic mechanism for countering sedation. Research should focus on leveraging or enhancing this effect [1] [2].
  • Promising Avenues: The most immediate path for investigation appears to be combination therapy, as there is recent, high-quality clinical evidence supporting its potential [4]. Formulation engineering, while more complex, represents a novel approach to solving the problem.

References

Dimenhydrinate ODT Development: Troubleshooting Content Uniformity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary causes of content uniformity failure in low-dose Dimenhydrinate ODTs? Content uniformity is often a challenge for low-dose tablets produced by direct compression, as powders with different physical properties are mixed without a pre-processing step that could help ensure a homogeneous blend [1]. The main factors are:

  • API Particle Size and Distribution: For mini-ODTs, a low number of API particles in a tablet can cause significant variation. The presence or absence of a single particle can greatly impact the drug content [1].
  • Powder Segregation: During the direct compression process, powders may segregate due to differences in particle size, shape, or density, leading to non-uniform distribution in the final blend [1].
  • Insufficient Mixing: Inadequate blending time or technique can prevent the uniform distribution of the active ingredient throughout the powder mixture.

Q2: How can I improve content uniformity in this compound ODTs, especially for mini-tablets? Two key strategies are effective in resolving content uniformity issues:

  • Optimize API Particle Size: Micronizing the this compound API to a smaller particle size (e.g., ~4 μm) dramatically increases the number of drug particles per tablet. This reduces the statistical impact of a single particle and leads to a more uniform content [1].
  • Use Advanced Co-processed Excipients: Specialized excipients like HiSORAD are designed for ODTs made by direct compression. Their non-spherical shape helps prevent powder segregation during processing. The porous surface of these excipients may also help by causing micronized API particles to adhere to it, further enhancing uniformity [1].

The table below summarizes the impact of API particle size on content uniformity in mini-ODTs:

Tablet Type API Particle Size Coefficient of Variation (CV) Acceptance Value (AV) Key Finding
Conventional ODT (Φ9 mm) ~76 μm < 2% < 15 (Pass) Good uniformity achieved [1]
Mini-ODT (Φ2 mm) ~76 μm Outside Spec Outside Spec Too few particles; fails uniformity [1]
Mini-ODT (Φ2 mm) ~4.0 μm < 2% < 15 (Pass) Micronization enables uniformity [1]

Q3: What is a robust formulation and process for this compound ODTs with rapid disintegration? Research indicates that formulations containing a combination of superdisintegrants and effervescent bases result in the best disintegration times [2]. The direct compression method is a simple and effective process.

The following diagram illustrates the key stages of the development workflow, integrating formulation, process, and quality control:

Experimental Protocol: Formulation and Evaluation of this compound ODTs

The methodology below is based on a published study that designed 31 formulations to find the optimal this compound ODT [2].

1. Materials

  • API: this compound [2] [3].
  • Superdisintegrants: Sodium Starch Glycolate (SSG), Croscarmellose Sodium (CCS), Crospovidone (CP) [2].
  • Effervescent Bases: Citric acid (anhydrous), Sodium bicarbonate [2].
  • Other Excipients: Microcrystalline cellulose (MCC) as a diluent, mannitol, magnesium stearate as a lubricant, flavoring agents (e.g., cherry, tutti-frutti), sucralose as a sweetener [2].

2. Method of Preparation (Direct Compression) [2]

  • Weigh this compound and all excipients accurately.
  • Pass all powders through a suitable sieve (e.g., #40 mesh) to break up agglomerates and ensure uniform particle size.
  • Mix the active ingredient and excipients (except the lubricant) in a twin-shell or similar blender for a predetermined time (e.g., 15 minutes).
  • Add the lubricant (e.g., Magnesium Stearate) and blend for an additional 2-5 minutes to ensure uniform distribution without over-mixing.
  • Compress the final powder mixture using a tablet press equipped with flat-faced punches.

3. Recommended Quality Control Tests & Specifications [2] The following table summarizes critical tests and target values for a high-quality this compound ODT:

| Test Parameter | Target Specification / Typical Range | Method & Citations | | :--- | :--- | :--- | | Content Uniformity | Acceptance Value (AV) ≤ 15; Coefficient of Variation (CV) < 2% [1] | Ph. Eur. 2.9.40 [1] | | Drug Content (Assay) | 95.0% - 105.0% of label claim (25 mg) [2] | UV Spectrophotometry [2] [3] | | Disintegration Time | Optimal: 12-35 seconds (with superdisintegrants & effervescent bases) [2] | USP/in-vitro="" wetting="" -="" 19="" 3="" 37="" [2]="" [2] [4]="" add="" dish,="" dissolution="" dye="" eur.="" in="" measure="" method;="" min="" or="" paper="" petri="" place="" saliva="" seconds="" solution,="" tablet="" time="" time="" tissue="" |="" ≤="">85% in 30 minutes [2] | USP Apparatus II (Paddle), pH 6.8 phosphate buffer, 50 rpm [3] [5] | | Hardness | 33 - 38 N (3.4 - 3.9 kgf) [2] | Tablet hardness tester | | Friability | ≤ 0.42% [2] | USP Friabilator | | Weight Variation | Comply with pharmacopeial standards (e.g., ±5%) | Weigh 20 tablets individually |

Key Considerations for Robust Formulation

  • Excipient Selection: Co-processed excipients like BARETab ODT or HiSORAD are designed as ready-to-use premixes that provide excellent flow, binding, and rapid disintegration, simplifying development [1] [6].
  • Taste Masking: this compound may require taste-masking agents. The fast-dissolving film study used sucralose and peppermint oil successfully [3], which can be adapted for ODTs.

References

optimizing disintegration time dimenhydrinate fast dispersible tablets

Author: Smolecule Technical Support Team. Date: February 2026

Key Formulation Parameters for Optimization

The table below summarizes critical factors and their impacts based on recent studies to guide your formulation development.

Factor Impact on Disintegration Time (DT) Optimal Range / Type Supporting Data
Superdisintegrant Type & Concentration Directly affects DT by promoting water uptake and rapid tablet breakup [1] [2]. Crospovidone (9%) or Sodium Starch Glycolate (2-8%) [1] [2]. Formulation with 9% crospovidone achieved a DT of 4.3 seconds [2].
Filler (Diluent) Selection Influences compressibility, flowability, and water wicking [1]. Avicel PH102 (15-55%) [1]. Used in a Central Composite Design, contributing to DTs as low as 19 seconds [1].
Manufacturing Method Affects tablet porosity and mechanical strength [3]. Direct Compression [1] (cost-effective). The direct compression method was successfully used to develop low-cost tablets [1].
Mechanical Strength (Hardness) Often a trade-off exists; lower hardness can favor faster DT [3]. ~4.2 kg [1]. A formulation with 4.2 kg hardness maintained a DT of 19 seconds [1].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems during the development of fast dispersible tablets.

  • Problem: Disintegration time is too long despite using a superdisintegrant.

    • Solution: First, re-evaluate the concentration and type of superdisintegrant. A formulation with 9% crospovidone demonstrated superior performance [2]. Second, ensure your filler (e.g., Avicel PH102) is used within an effective range (15-55%) to promote water wicking without overly increasing tablet hardness [1].
  • Problem: Tablets are too soft and fragile, leading to high friability.

    • Solution: This indicates a mismatch between the mechanical strength and disintegration function. You may need to optimize the ratio of your excipients using a statistical design of experiments (DoE). A formulation was successfully optimized to have a hardness of 4.2 kg and a friability of 0.77%, proving that good strength and fast disintegration can coexist [1].
  • Problem: Poor correlation between in-vitro and in-vivo disintegration times.

    • Solution: The standard pharmacopeial disintegration test may not reflect conditions in the mouth. Implement a texture analyzer (TA) method to better simulate oral disintegration. This method tracks the softening of the tablet under a defined force and can be optimized to achieve a strong in-vitro-in-vivo correlation (IVIVC) [3].

Detailed Experimental Protocols

Protocol 1: Formulation Optimization using Experimental Design

This protocol is based on the methodology used to develop and characterize dimenhydrinate tablets [1].

  • Design Formulations: Use a Central Composite Rotatable Design (CCRD). Define your independent variables (e.g., Avicel PH102 concentration: 15-55%, Sodium Starch Glycolate concentration: 2-8%) and your dependent responses (e.g., Hardness, Disintegration Time, % Drug Release at 15 min) [1].
  • Blend Preparation: Blend this compound (50 mg/tablet) with the specified amounts of excipients according to your experimental design. Ensure the powder blend has good flow properties [1].
  • Tablet Compression: Compress the tablets using the direct compression method [1].
  • Post-Compression Analysis: Evaluate the tablets for the following quality attributes:
    • Hardness: Use a tablet hardness tester. Target ~4.2 kg [1].
    • Friability: Use a friabilator; should be less than 1% (e.g., 0.77%) [1].
    • Disintegration Time: Use the pharmacopeial method, but note its limitations for in-vivo prediction. Target under 30 seconds [1].
    • Drug Release: Perform dissolution testing in multiple media (e.g., pH 1.2, 4.5, 6.8). A well-optimized formulation should release 100% of the drug within 15 minutes [1].

The workflow for this formulation optimization process is summarized below.

Start Start Formulation Development DOE Define Variables with Design of Experiments (DoE) Start->DOE Prep Prepare Powder Blends DOE->Prep Compress Compress Tablets (Direct Compression) Prep->Compress Evaluate Evaluate Tablet Properties Compress->Evaluate Model Analyze Data & Build Predictive Model Evaluate->Model Optimize Identify Optimized Formulation Model->Optimize

Protocol 2: Predicting Oral Disintegration with a Texture Analyzer

This protocol provides a more predictive in-vitro method for determining disintegration time [3].

  • Instrument Setup: Configure a texture analyzer with a cylindrical probe and a perforated grid platform. The system should be immersed in a temperature-controlled disintegrating medium [3].
  • Method Optimization: It is critical to optimize the test conditions (e.g., the applied force or probe speed) to establish a good correlation with in-vivo data. This may require an iterative process [3].
  • Test Procedure:
    • Place a tablet on the perforated grid.
    • Immerse the system in the medium.
    • Apply a constant, low load (e.g., 50 g) to the tablet via the probe.
    • Record the displacement-time curve as the tablet softens and disintegrates [3].
  • Data Analysis: Determine the onset and end of tablet disintegration from the displacement-time curve. Use an empirical equation to correlate the in-vitro measurements with the in-vivo disintegration times [3].

Advanced Strategy: Cyclodextrin Complexation

For challenges with poor drug solubility that affects dissolution:

  • Consider forming an inclusion complex between this compound and β-cyclodextrin (β-CD) at a 1:1 molar ratio using the kneading method [2]. This complex can be incorporated into a fast-disintegrating tablet.
  • Expected Outcome: This advanced approach not only improves solubility and dissolution rate but has also shown enhanced in-vivo sedative and antiemetic activity compared to conventional this compound tablets [2].

References

A Technical Guide to Dimenhydrinate Powder and Compaction

Author: Smolecule Technical Support Team. Date: February 2026

For researchers developing dimenhydrinate fast-dispersing tablets, understanding the powder's flow properties and compaction behavior is critical for manufacturing efficiency and final product quality. Here is a summary of key quantitative data and methodologies from recent studies.

Powder Flow and Compression Characteristics

The table below summarizes critical quality attributes (CQAs) measured for this compound powder blends and resulting tablets from two independent studies [1] [2] [3].

Property Reported Values / Range Formulation & Method Context
Angle of Repose (degrees) 24.65 - 29.08 [1] [4] Powder mixtures for 25 mg ODTs with superdisintegrants/effervescent bases [1].
Compressibility Index (%) 5.02 - 9.01 [1] [4] Powder mixtures for 25 mg ODTs. Values indicate excellent to good flow [1].
Hausner's Ratio < 1.11 (Excellent Flow) [5] Granules for taste-masked formulations, indicating improved flow post-granulation [5].

| Tablet Hardness | 33.25 - 38.03 N (3.39 - 3.88 kg) [1] 4.2 kg (Optimized F2) [2] [3] | 25 mg ODTs [1]. 50 mg fast-dispersible tablets via direct compression [2] [3]. | | Friability (%) | 0.31 - 0.42 [1] 0.77 (Optimized F2) [2] [3] | 25 mg ODTs [1]. Optimized 50 mg formulation (F2), meets pharmacopeial standards (<1%) [2] [3]. | | Disintegration Time (seconds) | 12 - 35 [1] [4] 19 (Optimized F2) [2] [3] | Best results for 25 mg ODTs with combination of superdisintegrants & effervescent bases [1]. Optimized 50 mg tablet [2] [3]. | | Heckel Analysis Yield Pressure (PY) | 66.66 MN/m² [2] [3] | Indicates the material undergoes plastic deformation under compression [2] [3]. |

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments you can implement in your lab.

  • Protocol 1: Powder Flow Characterization [1]

    • Bulk and Tapped Density: Place a pre-weighed powder sample in a graduated cylinder. Record the initial volume for bulk density. Tap the cylinder until no further volume change is observed for tapped density.
    • Calculations: Calculate Compressibility Index and Hausner's Ratio using the standard formulas: Compressibility Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] * 100.
    • Angle of Repose: Use the fixed funnel method. Pour powder through a funnel fixed at a height of 4 cm. Measure the height and radius of the formed cone. Calculate as: θ = tan⁻¹ (height / radius).
  • Protocol 2: Compaction Analysis via Heckel Plot [2] [3]

    • 1. Compression: Compress powder blends at a series of increasing compression pressures.
    • 2. Density Calculation: For each pressure, measure the density of the resulting tablet.
    • 3. Plotting: Plot the Heckel equation: ln[1/(1-D)] = P + A, where D is the relative density at pressure P.
    • 4. Interpretation: The slope of the linear region represents the mean yield pressure (PY). A lower PY indicates a softer material that deforms more easily.
  • Protocol 3: Formulation Optimization using CCD [2] [3]

    • 1. Define Variables: Select Independent Variables (e.g., concentration of filler Avicel PH102: 15-55%, superdisintegrant SSG: 2-8%) and Dependent Responses (e.g., Hardness, Disintegration Time, % Drug Release).
    • 2. Design Experiments: Use software like Design-Expert to generate a Central Composite Design (CCD) with multiple formulation runs.
    • 3. Analyze and Model: Produce and test all formulations. Use ANOVA to create mathematical models and identify the optimal factor levels that produce the desired product attributes.

The following workflow summarizes the key steps for a systematic formulation development process, from initial powder testing to final optimization [1] [2] [3]:

Start Formulation Development Workflow P1 1. Powder Flow Characterization (Angle of Repose, Compressibility Index) Start->P1 P2 2. Pre-Formulation & Blend Preparation (Mixing API, Superdisintegrants, Fillers) P1->P2 P3 3. Tablet Compression (Direct Compression Method) P2->P3 P4 4. Post-Compression Analysis (Hardness, Friability, Disintegration) P3->P4 P5 5. Compaction Behavior Analysis (Heckel Plot for Yield Pressure) P4->P5 P6 6. Statistical Formulation Optimization (Central Composite Design) P4->P6 End Optimal Formulation Identified P5->End P6->End

Frequently Asked Questions & Troubleshooting

  • What should I do if my powder blend has poor flowability?

    • Problem: High Angle of Repose (>40°) and Compressibility Index (>20%) indicate poor flow, leading to non-uniform die filling and weight variation in tablets.
    • Solution: Implement wet granulation. One study showed granulation significantly improved flow properties compared to powder mixtures [5]. Alternatively, use glidants in your direct compression formulation.
  • My tablets are too soft or crumble. How can I improve mechanical strength?

    • Problem: Low hardness and high friability.
    • Solution: Consider the deformation mechanism. This compound blends deform plastically. You can:
      • Increase compression pressure to a point, as it enhances bonding between plastically deforming particles [2].
      • Adjust filler composition. Using a filler like Avicel PH102, which also deforms plastically, can improve tensile strength and hardness [2] [3].
  • How can I achieve a very fast disintegration time (<30 seconds) without compromising strength?

    • Problem: Balancing fast disintegration with sufficient mechanical strength.
    • Solution: Use a combination of superdisintegrants and effervescent bases. Research confirms this synergy results in the shortest disintegration times (e.g., 12-35 seconds) [1]. Statistically optimize the concentrations of both components using a method like CCD to find the perfect balance for your formulation [2] [3].
  • What is the best method to formulate fast-dispersible this compound tablets?

    • Answer: The most cited, cost-effective, and efficient method is Direct Compression [1] [2] [3]. It is suitable for heat- and moisture-sensitive materials and allows for high productivity. Other methods like wet granulation are also valid, particularly if you need to mask the drug's bitter taste with a polymer coating [5].

References

Why is Minimizing First-Pass Metabolism Important for Dimenhydrinate?

Author: Smolecule Technical Support Team. Date: February 2026

Dimenhydrinate has an oral bioavailability ranging from 43% to 72%, which is attributed to significant first-pass metabolism in the liver [1]. Its biological half-life is relatively short (1 to 4 hours), necessitating frequent dosing to maintain therapeutic levels [1]. Minimizing first-pass metabolism is a key formulation goal to increase bioavailability, reduce dosing frequency, and improve patient compliance.

Formulation Strategies & Experimental Data

The table below summarizes two key formulation approaches documented in recent research to overcome first-pass metabolism.

Formulation Strategy Key Excipients/Polymers Used Reported Outcomes Key Experimental Findings
Fast-Dispersible Tablets (Oral) [2] Avicel PH102, Sodium Starch Glycolate (Superdisintegrant), Magnesium Stearate, Aspartame Hardness: 4.2 kg; Disintegration Time: 19 sec; Drug Release: ~100% in 15 min [2] Rapid disintegration and release promote pre-gastric absorption (e.g., in the oral mucosa), bypassing first-pass metabolism [2].
Transdermal Patch (Topical) [1] Ethylcellulose (EC), Eudragit S100 (ES100), Hydroxypropyl Methylcellulose (HPMC), Polyvinyl Pyrrolidone (PVP), Glycerol (plasticizer), Oleic Acid (Penetration Enhancer) Steady drug delivery over a prolonged period, directly into systemic circulation [1]. Successfully fabricated patches showed sustained release and improved cutaneous permeation, avoiding first-pass metabolism entirely [1].

Detailed Experimental Protocols

Protocol 1: Formulating & Evaluating Fast-Dispersible Tablets

This protocol is based on a study that used a Central Composite Design (CCD) to optimize tablets via direct compression [2].

1. Formulation Design:

  • Experimental Design: Use a statistical design tool like Design Expert. A CCD with two factors at five levels each is effective.
  • Independent Variables: Avicel PH102 (15-55%) and Sodium Starch Glycolate (2-8%).
  • Dependent Responses: Tablet hardness, disintegration time, and % drug release at 15 minutes.
  • Fixed Components: API (this compound 50 mg), Magnesium Stearate (1%), Aspartame (1%), with total tablet weight fixed at 160 mg [2].

2. Manufacturing Process:

  • Method: Direct Compression.
  • Procedure: Blend the drug and excipients (except lubricant) uniformly. Add the lubricant (e.g., Magnesium Stearate) and mix briefly. Compress the powder blend using a single-punch or rotary compression machine [2].

3. Critical Quality Attributes (Post-Compression Tests):

  • Hardness: Use a hardness tester (e.g., Fujiwara Seisakusho). Target ~4-5 kg [2].
  • Friability: Use a friabilator. The value should be <1% [2].
  • Disintegration Time: Use a disintegration apparatus. A time of less than 1 minute is ideal for fast-dispersible tablets [2].
  • Drug Content Uniformity: Dissolve a tablet in methanol and analyze using a UV-Vis spectrophotometer at 278 nm [2] [1].
  • In Vitro Drug Release: Use USP Apparatus II (paddle) with a dissolution medium such as pH 1.2 buffer or water, at 37°C and 50 rpm. Withdraw samples at 5, 10, and 15 minutes to verify rapid release [2].
Protocol 2: Fabricating & Optimizing Transdermal Patches

This protocol is adapted from a study that used the solvent evaporation method and characterized patches in vitro [1].

1. Patch Fabrication (Solvent Evaporation Technique):

  • Polymer Matrix: Prepare a polymer solution using combinations of EC, ES100, HPMC, and PVP in a solvent like methanol.
  • Casting: Incorporate the drug (e.g., 25 mg per 10 mL of solution) and a plasticizer (e.g., Glycerol, 15% w/w of polymer weight) into the polymer solution. Pour the casting solution into a glass Petri dish.
  • Drying: Allow the solvent to evaporate at room temperature for 24 hours. Peel the dried patch, cut it to the required size (e.g., 2 cm²), and store in a desiccator [1].

2. Patch Characterization:

  • Thickness & Weight Uniformity: Measure thickness with a screw gauge micrometer and weigh multiple patches to calculate mean and SD.
  • Folding Endurance: Repeatedly fold a patch at the same place until it breaks; the number of folds indicates mechanical strength.
  • Drug Content: Dissolve a known area of the patch in methanol, stir for 24 hours, filter, and analyze the drug concentration spectrophotometrically.
  • Surface pH: Place the patch in distilled water for 1 hour and measure the surface pH with a pH meter electrode [1].

3. In Vitro Release & Skin Permeation Study:

  • Setup: Use a vertical diffusion cell with a synthetic cellulose acetate membrane or excised skin.
  • Procedure: Place the patch in the donor compartment. Fill the receiver chamber with phosphate buffer (pH 7.4) maintained at 32 ± 0.5 °C. Stir continuously.
  • Analysis: Withdraw samples from the receiver compartment at predetermined intervals and analyze for drug content to build a release profile [1].

Troubleshooting Common Formulation Issues

Problem Possible Cause Suggested Solution
Tablets have high disintegration time. Insufficient superdisintegrant; over-compaction during compression. Increase the concentration of Sodium Starch Glycolate (within 2-8% range); optimize compression force [2].
Transdermal patch has poor adhesion. Unsuitable polymer blend; insufficient plasticizer. Optimize the ratio of bioadhesive polymers (e.g., HPMC, PVP); increase plasticizer concentration [1].
Low drug release from transdermal patch. High polymer density; lack of penetration enhancer. Incorporate a penetration enhancer like Oleic Acid or Propylene Glycol into the polymer matrix [1].

Visualizing the Strategy to Bypass First-Pass Metabolism

The following diagram illustrates the core pathways and formulation strategies to minimize the first-pass effect for this compound.

fp_strategy Start This compound Administration Oral Oral Start->Oral Conventional Route Alternative Alternative Start->Alternative Alternative Routes FirstPass FirstPass Oral->FirstPass GI Absorption Transdermal Transdermal Alternative->Transdermal Patch FastDisperse FastDisperse Alternative->FastDisperse Fast-Dispersible Tablet Systemic Systemic Circulation FirstPass->Systemic Reduced Bioavailability (43-72%) Systemic2 Systemic Circulation Transdermal->Systemic2 Direct Absorption into Bloodstream PreGastric PreGastric FastDisperse->PreGastric Dissolves in Mouth PreGastric->Systemic2 Bypasses Liver

Important Pharmacokinetic & Metabolic Notes

  • Metabolic Pathway: this compound dissociates into diphenhydramine and 8-chlorotheophylline. Diphenhydramine is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19 [3].
  • Drug-Drug Interactions (DDI): Be aware that diphenhydramine is also a known inhibitor of CYP2D6. This is critical for DDI risk assessment, especially if the drug is co-administered with other CYP2D6 substrates (e.g., hydrocodone) [4].
  • In-Silico Modeling: For advanced development, consider using GastroPlus PBPK modeling to simulate and predict the pharmacokinetic parameters of your optimized formulation (e.g., Cmax, Tmax, AUC) as an alternative to initial in vivo studies [2].

References

dimenhydrinate compatibility excipients DSC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Dimenhydrinate DSC Analysis: Troubleshooting Guide

Problem or Anomaly Potential Root Cause Recommended Solution
Unexpected Melting Endotherm Decomposition during heating; interaction with excipient [1] Confirm known melting point (102–105°C); use lower heating rates (e.g., 5°C/min); combine with TGA [1].
Peak Shifting or Disappearance Drug-Excipient Interaction (incompatibility) [2] [3] Compare individual DSC curves of drug and excipients with physical mixture; confirm with FTIR [2].
Changes in Enthalpy (∆H) Formation of inclusion complex [4] Interpret change as evidence of complexation, not incompatibility; corroborate with phase solubility studies [4].
Irreversible Decomposition Material is heat-sensitive [1] Note that TM remains valid for stability ranking; avoid re-running same sample [1].

Experimental Protocol for Drug-Excipient Compatibility

Here is a detailed step-by-step methodology for conducting a DSC-based compatibility study, as outlined in the search results [2] [3].

start Start DSC Compatibility Study step1 1. Sample Preparation start->step1 sub1_1 Prepare pure API, pure excipients, and physical mixtures (1:1 ratio) step1->sub1_1 step2 2. Experimental Setup sub2_1 Use sealed pinhole pans or open pans for volatile compounds step2->sub2_1 step3 3. DSC Run Execution sub3_1 Use heating rate 10°C/min over range 25°C - 300°C or as required step3->sub3_1 step4 4. Data Analysis sub4_1 Overlay thermograms of pure components vs. mixture step4->sub4_1 step5 5. Interpretation & Conclusion sub5_1 No change = Compatible step5->sub5_1 sub5_2 Significant change = Incompatible (Requires further investigation) step5->sub5_2 sub1_2 Ensure homogeneous mixing and use identical sample masses sub1_1->sub1_2 sub1_2->step2 sub2_2 Set purge gas (N₂) flow rate (e.g., 20-50 mL/min) sub2_1->sub2_2 sub2_2->step3 sub3_1->step4 sub4_2 Identify changes: peak shift, appearance/disappearance, enthalpy change sub4_1->sub4_2 sub4_2->step5

Frequently Asked Questions (FAQs)

  • Q1: The melting endotherm of my this compound sample appears very close to its known melting point, but I also see a small, broad exothermic peak afterward. What does this indicate?

    • A: This is a characteristic thermal behavior of this compound. The initial sharp endotherm at 102–105°C is its melting point [1]. The subsequent exothermic event is likely the decomposition of the material. This is normal for this API, and you should note the irreversibility of this thermal event in your analysis.
  • Q2: I am analyzing a physical mixture of this compound and β-cyclodextrin. The DSC curve shows the melting peak of this compound has significantly decreased or disappeared. Does this mean they are incompatible?

    • A: Not necessarily. In this context, the disappearance or reduction of the drug's melting peak is strong evidence of a successful inclusion complex formation between this compound and β-cyclodextrin [4]. This is a desired interaction to enhance the drug's solubility and mask its bitter taste. You should confirm this finding with other techniques like FTIR or phase solubility studies.
  • Q3: What is the most critical parameter to control in my DSC method to get reproducible results for this compound?

    • A: The heating rate is one of the most critical parameters. A standard rate of 10°C/min is often used for screening [2]. However, due to this compound's low melting point and heat-sensitive nature [1], using a slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events and more accurate data.

Key Technical Considerations for this compound

When working with this compound, keep these specific properties in mind:

  • Low Melting Point: this compound melts at a relatively low temperature of 102–105°C [1]. This makes it susceptible to changes during processing and analysis.
  • Heat Sensitivity: It is classified as a heat-sensitive compound [1]. Applying excessive mechanical force during tablet compression or thermal energy during analysis can induce melting or decomposition.
  • Complexation Behavior: As a BCS Class II drug with low solubility, this compound is a good candidate for forming inclusion complexes with cyclodextrins, which are clearly detected by DSC [4].

References

Heckel analysis dimenhydrinate compaction behavior

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Heckel Analysis for Dimenhydrinate

Here are answers to some frequently asked questions about applying Heckel analysis to this compound formulations.

  • Q1: What does Heckel analysis measure in tablet formulation? Heckel analysis is a mathematical modeling technique used to quantify the deformation behavior of powdered materials under compression [1] [2]. The primary parameter obtained is the mean yield pressure (Py), which indicates the material's plasticity. A lower Py value suggests that a material deforms more plastically, which is often desirable for forming strong tablets [1].

  • Q2: Has Heckel analysis been successfully used for this compound? Yes, one study successfully applied Heckel analysis to optimize a fast-dispersible this compound tablet (50 mg) formulation [3] [4]. The analysis was part of a compressional study to determine the compaction behavior of the optimized formulation (F2). The study reported a yield pressure (Py) of 66.66 MN/m² for the optimized blend [3].

  • Q3: What is a common technical challenge in Heckel analysis? A common issue is the occurrence of "negative porosity" at high compression pressures during in-die analysis [5] [6]. This happens when the calculated in-die bulk density of the powder bed exceeds the material's pycnometric (true) density, which is theoretically impossible for a final tablet. This problem arises because the standard calculation uses the initial powder's true density, which may include closed pores that are compressed out during the process [5].

  • Q4: How can the "negative porosity" issue be resolved? A proposed solution is to use the pycnometric density of the tablet (ρPP) instead of the initial powder density (ρP0) in the relative density calculations [5]. This tablet density is measured after ejection and represents the particle volume with the intra-particulate pores removed by compression. This method has shown immunity to the negative porosity problem and allows for a more complete analysis of the compression profile [5].

Troubleshooting Guide for Common Issues

This guide addresses specific problems you might encounter during your compaction experiments.

Issue Possible Cause Recommended Solution
Negative Porosity in In-Die Analysis Using initial powder true density (ρP0) which includes compressible intra-particulate pores [5]. Use pycnometric tablet density (ρPP) for relative density calculation [5].
High Variability in Py Values Elastic recovery of particles during decompression obscuring true plastic deformation; lubrication effects; machine speed [1]. Ensure consistent and adequate lubrication; use a compaction simulator for accurate displacement data; consider using the out-of-die method for intact tablets [1].
Inability to Form an Intact Tablet for Out-of-Die Analysis Material exhibits severe capping or lamination [1]. Rely on the in-die Heckel analysis method, which can characterize materials that cannot form intact tablets [1].

Experimental Data & Protocol for this compound

The following table summarizes the key quantitative findings from a study that applied Heckel analysis to an optimized this compound formulation [3].

Parameter Value for Optimized this compound Formulation (F2)
Yield Pressure (Py) 66.66 MN/m²
Tensile Strength 1.093 ± 1.66 to 1.642 ± 1.76 MN/m²
Tablet Hardness 4.2 kg
Friability 0.77%
Disintegration Time 19 seconds

Detailed Experimental Methodology:

The following workflow outlines the key steps for performing a Heckel analysis as applied in the this compound study and general best practices.

G Start Start: Prepare Powder Blend A Compress Powder (Record Force & Punch Displacement) Start->A B Calculate In-Die Porosity (ε) ε = 1 - (Bulk Density / True Density) A->B C Construct Heckel Plot Plot -ln(ε) vs. Pressure (P) B->C D Identify Linear Region for Plastic Deformation C->D E Calculate Mean Yield Pressure (Py) Py = 1 / Slope of Linear Region D->E End End: Interpret Py Value E->End

Key methodological details from the cited study:

  • Formulation: The optimized this compound formulation (F2) contained 50 mg API, 35% Avicel PH102, 5% Sodium Starch Glycolate, and 1% each of magnesium stearate and aspartame [3].
  • Equipment: Compression was performed using a single punch compaction machine, and the force-displacement data was used for the in-die Heckel analysis [3].
  • True Density: The true density of the powder blend must be accurately determined, often using a helium pycnometer, for correct porosity calculation [1] [5].

Alternative & Advanced Approaches

If the traditional Heckel analysis presents limitations, consider these scientifically supported alternatives.

  • Modulus-Based Analysis: A novel approach characterizes compression behavior using descriptors derived from the compression and decompression phases, independent of particle density measurements [6]. This method can overcome Heckel's limitation in evaluating the decompression phase and help understand tablet failure.
  • Kawakita and Other Models: Other powder compaction equations, such as the Kawakita, Walker, or Kuentz and Leuenberger (KL) analyses, can be used to quantify different powder properties like compressibility and cohesion [1] [2]. The choice of model can depend on the specific material and the stage of compaction being studied.

References

dimenhydrinate vs cinnarizine vertigo treatment efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action

The therapeutic effects of dimenhydrinate and cinnarizine arise from their multi-targeted actions on the vestibular system. The following diagram illustrates their primary mechanisms and how they complement each other in combination therapy.

G cluster_peripheral Peripheral Labyrinth (Inner Ear) cluster_central Central Vestibular System (Brainstem) VestibularSignal Vestibular Signal (Vertigo Trigger) HairCell Vestibular Hair Cell VestibularSignal->HairCell CalciumChannel Voltage-Gated Calcium Channel HairCell->CalciumChannel VestibularSignalTransmission VestibularSignalTransmission CalciumChannel->VestibularSignalTransmission Ca²⁺ Influx Vasoconstriction Vasoconstriction & Reduced Blood Flow Vasoconstriction->VestibularSignal Exacerbates HistamineReceptor Histamine H1 Receptor VomitingCenter Vomiting Center HistamineReceptor->VomitingCenter VertigoSymptoms Vertigo, Nausea, Dizziness VomitingCenter->VertigoSymptoms Cinnarizine Cinnarizine Cinnarizine->CalciumChannel Blocks Cinnarizine->Vasoconstriction Inhibits This compound This compound This compound->HistamineReceptor Antagonizes VestibularSignalTransmission->VertigoSymptoms

The diagram above shows how cinnarizine acts predominantly in the peripheral labyrinth by blocking calcium channels to stabilize vestibular hair cells and improve blood flow [1]. This compound, in contrast, acts mainly centrally in the brainstem by blocking histamine H1 receptors to suppress nausea and vertigo signals [2] [1]. Their complementary mechanisms provide the rationale for using a fixed-dose combination.

Summary of Clinical Efficacy Data

Clinical studies frequently evaluate vertigo treatments using a Mean Vertigo Score (MVS), which is a composite score of multiple vertigo symptoms assessed on a visual analog scale (VAS). A greater reduction in MVS indicates better efficacy.

The table below summarizes key findings from controlled clinical trials comparing the monotherapies and their fixed-dose combination.

Study Design & Population Interventions & Dosage Key Efficacy Findings Reference

| Randomized, double-blind, active-controlled Vertigo of various origins (N=177) | 1. CIN 20mg + DIM 40mg (FDC) 2. CIN 20mg 3. DIM 40mg (Each TID for 4 weeks) | MVS Reduction (at 4 weeks):FDC: -1.44 • CIN: -1.04 • DIM: -1.06 • FDC was statistically superior to both monotherapies (p=0.0001). • Responder rate (MVS ≤0.5): 78% for FDC vs. lower rates for monotherapies. | [3] | | Randomized, double-blind, non-inferiority Vestibular Neuritis (N=62) | 1. CIN 20mg + DIM 40mg (FDC) 2. Betahistine 12mg (Each TID for 4 weeks) | MVS Reduction:FDC was superior to betahistine at both 1 week (primary endpoint) and 4 weeks (p<0.001). • FDC also led to significantly greater improvement in activities of daily living and vegetative symptoms. | [4] | | Randomized, double-blind, active- and placebo-controlled Vertigo (outpatients) | CIN 20mg + DIM 40mg (FDC) vs. monotherapies and placebo. | The fixed combination demonstrated efficacy that was significant compared to placebo and often superior to the individual monocomponents. | [5] | | Observational Comparative Study Benign Paroxysmal Positional Vertigo (BPPV, N=60) | 1. Betahistine 16mg TID 2. Cinnarizine 25mg TID (For 21 days) | Betahistine showed statistically significant improvements in VVAS, DHI, and MVS scores. Cinnarizine showed reductions, but they were not statistically significant. Success rate: 86.7% for betahistine vs. 73.4% for cinnarizine. | [6] |

A 2025 systematic review that synthesized data from six clinical trials and three meta-analyses concluded that the fixed low-dose combination of cinnarizine and this compound consistently demonstrated superior clinical efficacy from the first week of treatment compared to betahistine, along with a favorable safety profile [7].

Key Experimental Protocols in Clinical Trials

To critically appraise the data, it's helpful to understand the standard methodologies used in these clinical trials.

  • Study Design: The most robust evidence comes from randomized, double-blind, active-controlled trials where patients are randomly assigned to treatment groups and neither the patient nor the investigator knows which treatment is being administered [4] [3].
  • Primary Endpoint - Mean Vertigo Score (MVS): This is a composite score calculated by averaging the scores of 12-16 individual vertigo symptoms (e.g., sensation of rotation, unsteadiness). Each symptom is typically assessed by the patient using a Visual Analogue Scale (VAS), often a 5-point scale (0="not present" to 4="very strong") or a 10 cm line [4] [3].
  • Secondary Endpoints:
    • Functional Impact: Measured by standardized questionnaires like the Dizziness Handicap Inventory (DHI), which evaluates the impact of dizziness on daily life [6].
    • Objective Neurotological Tests: These can include electronystagmography (ENG) to record spontaneous or caloric-induced nystagmus, and posturography to assess balance [4].
  • Safety Assessment: Monitored by recording all adverse events (AEs) and their severity, with tolerability often rated by patients and investigators on a categorical scale (e.g., very good, good, moderate, poor) [3].

Clinical and Research Implications

For researchers and clinicians, the evidence suggests:

  • Combination over Monotherapy: The fixed-dose combination of cinnarizine (20mg) and this compound (40mg) offers a compelling therapeutic profile, leveraging complementary mechanisms for faster and more effective symptom relief, particularly in acute vestibular syndromes like vestibular neuritis [4] [7] [3].
  • Condition-Specific Considerations: While the combination is broadly effective, the choice of drug may vary by condition. For instance, one study on BPPV found betahistine to be more effective than cinnarizine monotherapy [6]. This highlights the need for precise diagnosis.
  • Safety Profile: Both drugs, and their combination, are generally well-tolerated. Clinical trials report a low incidence of adverse events, with no serious AEs attributed to the fixed-dose combination in several studies [4] [7] [3].

References

dimenhydrinate diphenhydramine pharmacokinetic differences

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

The table below summarizes the available pharmacokinetic data for diphenhydramine (the active component of both drugs) from various study conditions.

Pharmacokinetic Parameter Diphenhydramine (from Dimenhydrinate Formulations) Diphenhydramine (Single Agent)
Administration & Dose Oral (this compound 25 mg chewing gum, providing 12.7 mg diphenhydramine) [1] Oral (50 mg liquid) [2]
Bioavailability Systemic availability after oral this compound: 0.69 (69%) [3] 40% - 70% due to first-pass metabolism [4]
Cmax 14.5 ng/mL [1] Information missing
Tmax 2.6 hours (chewing gum) [1] ~1.5-2.3 hours [2]
AUC AUC(0-24h): 155.2 h·ng·mL⁻¹ [1] Information missing
Half-life (t₁/₂) 10 hours [1] 8.5 - 9.8 hours [2]
Clearance Plasma clearance: 9.0 mL·min⁻¹·kg⁻¹ [1] Total systemic clearance: 6.16 mL/min/kg (IV) [2]
Volume of Distribution (Vd) Information missing 4.54 L/kg (IV) [2]
Metabolism Primarily hepatic via N-demethylation (CYP2D6, others) [2] [4] Primarily hepatic via N-demethylation (CYP2D6, others) [2] [4]
Excretion <2% excreted unchanged in urine [2] <2% excreted unchanged in urine [2]

Composition and Fundamental Differences

The primary difference lies in their chemical composition:

  • Diphenhydramine: This is a single molecular entity, an ethanolamine-class H1-antagonist.
  • This compound: This is a salt, specifically diphenhydramine theoclate, composed of diphenhydramine and 8-chlorotheophylline in a 1:1 ratio [1] [5]. Theophylline is a central nervous system stimulant, and its inclusion is intended to counteract the sedative effects of diphenhydramine [5].

Detailed Experimental Protocols from Key Studies

To help you evaluate the data, here are the methodologies from several key studies cited in the table.

  • Study 1: Pharmacokinetics of a this compound Chewing Gum (2003) [1]

    • Objective: To evaluate the pharmacokinetics of diphenhydramine after a single oral dose of this compound in a chewing gum formulation.
    • Design: Open-label, single-dose study.
    • Subjects: 7 healthy volunteers (4 men, 3 women).
    • Intervention: A single 25 mg this compound chewing gum (equivalent to 12.7 mg diphenhydramine) chewed for 1 hour.
    • Sample Collection: Blood samples (10 mL) collected up to 24 hours.
    • Analytical Method: Plasma was processed and analyzed for diphenhydramine content using a Gas-Liquid Chromatography (GLC) method with an NPD (Nitrogen-Phosphorus Detector) detector.
  • Study 2: Pediatric Pharmacokinetics of Diphenhydramine (2017) [2]

    • Objective: To characterize diphenhydramine pharmacokinetics in children (2-17 years) using a weight-age dosing schedule.
    • Design: Open-label, single-dose study.
    • Subjects: 42 children and adolescents with a history of allergic rhinitis.
    • Intervention: Single oral dose of diphenhydramine HCl liquid (12.5 mg/5 mL) based on a weight-age schedule (doses from 6.25 mg to 50 mg), administered about 2 hours after a light breakfast.
    • Sample Collection: Blood samples collected up to 48 hours after dosing.
    • Analytical Method: Plasma samples were analyzed for diphenhydramine; specific method not detailed in the abstract.
    • Analysis: Pharmacokinetic parameters estimated using noncompartmental methods.
  • Study 3: Comparative Administration Routes (1990) [3]

    • Objective: To compare the kinetics of diphenhydramine following intravenous, oral, and sublingual this compound administration.
    • Design: Randomized, crossover clinical trial.
    • Subjects: 8 healthy volunteers.
    • Intervention: Each subject received 50 mg of this compound by three different routes (IV, oral, sublingual) on three separate occasions.
    • Sample Collection: Blood samples collected for 12 hours after each dose.
    • Analytical Method: Plasma diphenhydramine concentrations measured by gas-liquid chromatography with nitrogen-phosphorous detection.

Key Interpretations and Data Gaps

  • Formulation Impact: The chewing gum formulation of this compound provided sustained plasma concentrations with a longer half-life (10 hours) compared to standard oral diphenhydramine [1]. The Tmax was also slower (2.6 hours), indicating a modified release profile.
  • Comparative Bioavailability: One study found that the systemic availability of diphenhydramine was slightly lower after sublingual this compound compared to oral this compound (0.58 vs 0.69), though the difference was not statistically significant. Both were significantly less than 100%, confirming first-pass metabolism [3].
  • Critical Data Gap: A direct, head-to-head pharmacokinetic study under identical conditions is needed. The available data comes from different studies with different formulations (chewing gum vs. liquid), doses, and subjects, making a precise comparison difficult. Key parameters for a full comparison, such as Cmax and AUC for standard 50 mg oral diphenhydramine, are missing from the retrieved results.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the shared metabolic pathway of diphenhydramine and a generalized workflow for the pharmacokinetic studies cited.

Diphenhydramine Diphenhydramine N-demethyl Diphenhydramine N-demethyl Diphenhydramine Diphenhydramine->N-demethyl Diphenhydramine CYP2D6 (Primary) N,N-didemethyl Diphenhydramine N,N-didemethyl Diphenhydramine N-demethyl Diphenhydramine->N,N-didemethyl Diphenhydramine CYP2D6 Diphenylmethoxyacetic Acid Diphenylmethoxyacetic Acid N-demethyl Diphenhydramine->Diphenylmethoxyacetic Acid Oxidative Deamination

Diagram 1: Primary Metabolic Pathway of Diphenhydramine. Both diphenhydramine and the diphenhydramine released from this compound are metabolized primarily in the liver via sequential N-demethylation and oxidative deamination [2] [4].

Study Design Study Design (Randomized, Crossover) Drug Administration Drug Administration (Oral, IV, Sublingual) Study Design->Drug Administration Blood Sampling Serial Blood Sampling (Over 24-48 hours) Drug Administration->Blood Sampling Sample Analysis Plasma Analysis (GLC/NPD or LC-MS/MS) Blood Sampling->Sample Analysis PK Modeling PK Parameter Estimation (Non-compartmental analysis) Sample Analysis->PK Modeling

Diagram 2: General Workflow of Pharmacokinetic Studies. This flowchart summarizes the common methodology used in the clinical trials from which the comparative data was derived [1] [2] [3].

References

clinical trial dimenhydrinate motion sickness sedation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Sedation Profile

Dimenhydrinate is a salt compound combining two active components: diphenhydramine (an ethanolamine H1-antihistamine) and 8-chlorotheophylline (a xanthine derivative) [1] [2]. Its therapeutic and adverse effects are driven by its action on the central nervous system.

The diagram below illustrates the core mechanism and the cause of sedation.

G cluster_components This compound Components A Diphenhydramine (H1-antihistamine) D Histamine (H1) Receptors in Brain & Vestibular Nuclei A->D  Antagonizes F Sedation A->F  Causes B 8-Chlorotheophylline (Adenosine antagonist) B->F  Partially Counteracts C Vestibular System (Senses motion) C->D  Sends signals via E Reduced Nausea & Motion Sickness Signal D->E  Blocking reduces

  • Primary Anti-motion Sickness Effect: The diphenhydramine component primarily works by antagonizing histamine H1 receptors in the brainstem, particularly in the vestibular nuclei and the area postrema (the "vomiting center") [1] [2]. This blockade suppresses the processing of conflicting motion signals from the vestibular system, thereby reducing the sensation of nausea and vertigo [3].
  • Cause of Sedation: The potent H1-receptor blockade in the central nervous system is the direct cause of the drug's pronounced sedative effects [4] [1]. This action affects the brain's alerting pathways.
  • Role of 8-Chlorotheophylline: This component is a mild central nervous system stimulant, included to partially counteract the drowsiness induced by diphenhydramine [2]. However, clinical evidence indicates that this counteracting effect is only partial, and sedation remains a common adverse event [4].

Clinical Efficacy and Sedation Data Comparison

The table below summarizes quantitative data from clinical trials comparing this compound against placebo and other active treatments for motion sickness and post-operative nausea and vomiting (PONV).

Indication & Comparator Trial Design & Intervention Efficacy Key Findings Sedation & CNS Effects Key Findings

| Motion Sickness [4] | Model: Caloric stimulation of eardrum in symptomatic volunteers (n=24). Design: Randomized, placebo-controlled, three-way crossover. Groups: • this compound 50 mg fast-release tablet • this compound 20 mg chewing gums (x3, divided dose) • Placebo | Sodium excretion (main efficacy parameter): • Chewing gum vs Placebo: p < 0.0001 • Tablet vs Placebo: p < 0.0001 • Chewing gum vs Tablet: p = 0.308 (NS)

Both formulations were markedly effective versus placebo. | N1-P2 amplitude of AEPs (objective vigilance measure): • Tablet reduced amplitudes more than chewing gum (p = 0.0003). Correct responses in complex choice reaction task: • Tablet significantly reduced correct responses (p = 0.0027). • Chewing gum did not (p = 0.8140). • Tablet vs chewing gum: p = 0.0052. | | Postoperative Nausea & Vomiting (PONV) [5] | Population: Adults undergoing laparoscopic cholecystectomy (n=108). Design: Randomized, prospective, double-blind. Groups: • this compound 50 mg IV • Ondansetron 4 mg IV | Need for rescue antiemetics: • this compound: 29% • Ondansetron: 34% (p = 0.376, NS) Postoperative vomiting: • this compound: 12% • Ondansetron: 6% (p = 0.228, NS)

No significant differences in efficacy endpoints. | Specific sedation rates not reported, but the study concluded that this compound was as effective as ondansetron and preferred due to lower cost. | | Vertigo-Related Nausea [6] | Population: ED patients with nausea due to vertigo (n=200). Design: Randomized, double-blind. Groups: • this compound 50 mg IV • Metoclopramide 10 mg IV | Reduction in VAS nausea scores: • No significant difference between groups. Need for rescue medication: • No significant difference between groups.

The two drugs had similar efficacy. | Reported Adverse Effects:This compound group: 17.5% drowsiness, 7.5% dry mouth. • Metoclopramide group: 10.4% drowsiness, 4.5% dry mouth. No significant difference in side effects requiring intervention. | | Acute Peripheral Vertigo [7] | Population: ED patients with acute peripheral vertigo (n=222). Design: Randomized, double-blind. Groups: • Diphenhydramine 30 mg IV (Active control) • Sodium Bicarbonate IV • Combination | Vertigo VAS improvement at 60 min: • Combination > Diphenhydramine alone (p=0.01). Need for rescue therapy: • Combination (17.8%) < Diphenhydramine (46.7%); p < 0.001. | Moderate Lethargy: • Diphenhydramine alone: 38.7% • Combination: 30.1% • Sodium Bicarbonate alone: 8.1% (p < 0.001). |

Formulation Impact on Sedation

Clinical evidence demonstrates that the drug's formulation significantly influences the severity of sedative effects.

  • Divided-Dose vs. Single-Dose Administration: A direct comparison showed that a divided-dose chewing gum formulation (3x 20 mg) resulted in significantly less impairment of vigilance and complex choice reaction ability compared to a single 50 mg fast-release tablet [4]. The study attributed this to a slower increase in this compound concentration in the brain, highlighting that the rate of drug delivery is a key factor in managing CNS side effects [4].
  • Consideration of Alternatives: Transdermal scopolamine, an anticholinergic agent, is often cited as a first-line prophylactic for motion sickness with a lower propensity for daytime drowsiness compared to some oral antihistamines, though it has its own side-effect profile (e.g., dry eyes, blurred vision) [3].

Key Experimental Protocols

To assess the quality and applicability of the data, it is helpful to understand the core experimental models used in the cited trials.

  • Motion Sickness Provocation Model: The trial used caloric stimulation of the eardrum with warm air (44°C) to directly provoke vestibular stimulation and induce motion sickness symptoms in pre-screened, susceptible volunteers [4]. This model allows for controlled, quantitative measurement of physiological (sodium excretion in sweat, nystagmus frequency) and subjective (visual analogue scale for vertigo and well-being) outcomes in a crossover design, which increases statistical power [4].
  • Clinical Postoperative Nausea and Vomiting (PONV) Trial: This is a standard, pragmatic clinical trial design conducted in a real-world surgical setting (laparoscopic cholecystectomy, a procedure known to cause PONV) [5]. Patients are randomized to receive a prophylactic intravenous dose of the study drug or comparator before anesthesia. Key endpoints are typically the incidence of nausea, vomiting, and the use of rescue antiemetics in the first 24 hours post-surgery [5].
  • Vertigo in the Emergency Department (ED) Trial: These studies enroll patients presenting to the ED with acute vertigo and associated nausea [6]. They are randomized to receive an intravenous study drug, and the primary outcome is usually the reduction in symptom intensity, measured by a Visual Analogue Scale (VAS) at specific time points (e.g., 60 minutes). Other endpoints include the need for rescue medication and the incidence of specific adverse events [7] [6].

Conclusion for Research and Development

  • Efficacy: this compound is a well-established and effective agent for motion sickness and nausea of vestibular origin, with efficacy comparable to modern drugs like ondansetron in specific settings like PONV [5] [8] [6].
  • Major Limitation: Its primary drawback is dose-dependent sedation and impaired CNS performance, which can be a critical factor for patients or professionals requiring alertness [4] [7].
  • Mitigation Strategy: The sedation profile can be optimized through formulation, as demonstrated by the superior performance of a divided-dose chewing gum compared to a standard tablet [4]. This presents a clear opportunity for drug development projects aimed at improving the therapeutic index of this classic drug.

References

dimenhydrinate vs placebo controlled study nystagmus

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data: Dimenhydrinate vs. Placebo

The table below summarizes key findings from controlled studies on the effects of this compound on various types of nystagmus.

Nystagmus Type / Provocation Measured Outcome This compound Performance (vs. Placebo) Placebo Performance Citation
Motion Sickness (Caloric-Induced) Frequency of Binocular Nystagmus Marked reduction (not statistically significant) Baseline level of nystagmus [1]
Pathological Vestibular Spontaneous Nystagmus Intensity of Spontaneous Nystagmus Statistically significant reduction in 8 out of 10 patients No significant reduction [2]
Optokinetic, Caloric, & Rotatory Stimuli Nystagmus Response Reduction in nystagmus response No reduction in nystagmus response [3]

A central finding across studies is that this compound's efficacy is closely tied to the vestibular system. One study concluded that ginger root, in contrast, had no influence on experimentally induced nystagmus, confirming that a conventional central nervous system (CNS) mechanism is not involved for that substance, whereas it is for this compound [3]. Furthermore, a study on seasickness medications found that this compound did not cause significant changes in cervical Vestibular Evoked Myogenic Potentials (cVEMP), an objective measure of saccular function, unlike scopolamine which did [4]. This suggests this compound's primary site of action may be distinct from otolith-specific pathways.

Experimental Protocols and Methodologies

The data supporting the comparison above were generated using standardized and rigorous experimental models.

  • Motion Sickness Model (Caloric Stimulation): A common protocol uses caloric stimulation of the eardrum with warm air (44°C) to induce motion sickness symptoms and nystagmus in volunteers [1]. This method creates a controlled vestibular conflict. In these studies, eye movements (nystagmus) are quantitatively recorded using computer nystagmography, which provides objective data on nystagmus frequency [1].
  • Spontaneous Nystagmus in Patients: Studies on pathological nystagmus involve patients with confirmed peripheral or central vestibular diseases. The intensity of their spontaneous nystagmus is measured before and after drug administration in a double-blind procedure against a placebo control [2].
  • Broad Vestibular & Optokinetic Stimulation: To comprehensively test anti-vertigo drugs, studies often employ a battery of stimuli, including caloric, rotatory, and optokinetic stimuli [3]. An optokinetic drum, for example, can generate visual motion to provoke optokinetic nystagmus, allowing researchers to differentiate the drug's effects on visual versus vestibular pathways.

The following diagram illustrates the general workflow and decision points in a typical clinical trial investigating this compound's effect on nystagmus.

G cluster_1 Interventions cluster_2 Provocation Methods cluster_3 Measurement Techniques Start Study Population: Healthy Volunteers or Patients with Vestibular Issues A Randomized Allocation (Cross-over Design) Start->A B Intervention Groups A->B C Nystagmus Provocation B->C Post-treatment I1 This compound (Oral/Chewable/IM) B->I1 I2 Placebo B->I2 I3 Active Comparator (e.g., Scopolamine) B->I3 D Objective Measurement C->D P1 Caloric Stimulation (Warm/Cold Air or Water) C->P1 P2 Optokinetic Drum (Visual Motion) C->P2 P3 Rotatory Chair (Angular Acceleration) C->P3 E Data Analysis & Comparison D->E M1 Electronystagmography (ENG) or Computer Nystagmography D->M1 M2 Nystagmus Frequency & Slow Phase Velocity D->M2 M3 Vestibular Evoked Myogenic Potentials (cVEMP) D->M3

Mechanism of Action and Pathway

This compound is an ethanolamine-derivative antihistamine, and its anti-nystagmus and anti-motion sickness effects are believed to stem from its ability to inhibit vestibular stimulation [5]. The following diagram outlines the proposed pathway through which motion stimuli lead to nystagmus and how this compound is thought to intervene.

G A Real or Apparent Motion B Vestibular (Inner Ear) and Visual System Stimulation A->B C Sensory Mismatch & Neural Conflict Signal B->C D Stimulation of Vestibular Nuclei and Vomiting Center C->D E Two Key Outputs: D->E F1 Nystagmus E->F1 F2 Motion Sickness (Nausea, Vomiting) E->F2 I This compound Intervention I1 Primary Proposed Action: Inhibits vestibular stimulation at the vestibular nuclei I->I1 I2 Mechanism: Anticholinergic and Antihistaminic effects I1->I2 I2->D Suppresses

Important Considerations for Researchers

When interpreting these results and designing future studies, please consider the following:

  • Formulation and Sedation: The formulation of this compound impacts its side effect profile. A split-dose chewing gum formulation demonstrated significantly less sedation and fewer detrimental effects on vigilance and CNS performance compared to a fast-release tablet, despite similar efficacy against motion sickness [1]. This is attributed to a slower rate of drug concentration increase in the brain.
  • Congenital Nystagmus is a Distinct Entity: The search results highlight that congenital nystagmus (CN) is physiologically different from the nystagmus induced by vestibular stimulation in healthy individuals. Placebo-controlled trials for CN have investigated different drugs (e.g., memantine/gabapentin), and putative therapies for CN require rigorous validation against placebo [6] [7].
  • Comparative Effectiveness: While effective, some clinical references note that other agents like scopolamine, promethazine, or meclizine may be more effective than this compound for motion sickness [5].

References

dimenhydrinate fixed combination cinnarizine clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Clinical Outcomes

Treatment Study Design & Population Efficacy on Vertigo Symptoms Effect on Concomitant Symptoms Safety & Tolerability
Fixed Combination (Cinnarizine 20 mg + Dimenhydrinate 40 mg) Meta-analysis of 4 RCTs (n=779; vestibular vertigo) [1] Significantly greater reduction in Mean Vertigo Score (MVS) vs. all comparators (cinnarizine, this compound, betahistine monotherapies) [1]. 97.9% of patients rated tolerability as "good" or "very good" [1].
Prospective Observational Study (n=1275; vertigo of various origins) [2] 61% improvement in mean vertigo score after 6 weeks [2]. Nausea/Vomiting: ~85% reduction; Tinnitus: 51% reduction [2]. 3.7% of patients reported adverse drug reactions (all non-serious) [2].
vs. Betahistine RCT in Ménière's Disease (n=82) [3] Highly efficient reduction in vertigo; no significant difference between groups [3]. Similar reduction in tinnitus (~60%) and near-complete disappearance of vegetative symptoms [3]. Tolerability was "very good" in 97.5% of patients in both groups. One AE in betahistine group [3].
RCT in Vestibular Neuritis (n=62) [4] Significantly greater improvement in MVS for the fixed combination at both 1 and 4 weeks [4]. Vegetative symptoms and activities of daily living improved significantly more with the fixed combination [4]. No adverse events reported in either group [4].
vs. its Monocomponents Meta-analysis of 4 RCTs (n=779) [1] Significantly greater reduction in MVS vs. cinnarizine 20 mg and vs. This compound 40 mg [1]. Similar safety profile to monotherapies; low incidence of AEs (mostly mild, e.g., fatigue, dry mouth) [1] [5].

Detailed Experimental Protocols

The robust data supporting the above comparisons primarily come from randomized, double-blind, controlled clinical trials and a large prospective observational study. Here are the key methodological details:

  • Study Designs: The evidence includes a meta-analysis of individual patient data from four RCTs [1], several individual randomized, double-blind, parallel-group clinical trials [3] [4], and a prospective, open-label, non-interventional study conducted in routine clinical practice across Germany [2].
  • Primary Efficacy Endpoint: Most studies used a validated Mean Vertigo Score (MVS), a composite score of 12 individual vertigo symptoms (e.g., rotary sensation, staggering, tendency to fall). Patients rated the intensity of each symptom on a 5-point visual analogue scale [2] [1] [4].
  • Treatment Regimen: In the controlled trials, the typical regimen was one tablet three times daily for 4 weeks [1] [4], with some studies extending to 12 weeks [3].
  • Patient Populations: Studies involved adults with vertigo from peripheral or central vestibular origins, including specific conditions like Ménière's disease [3] and vestibular neuritis [4]. The large observational study reflected a broad, real-world population with an average age of 61 years [2].

Mechanism of Action

The therapeutic synergy of the fixed combination stems from the complementary mechanisms of its two components, which target different parts of the vestibular system.

  • Cinnarizine: A selective calcium channel blocker with weak antihistaminic properties. Its action is predominantly on the peripheral vestibular system [2] [5].
  • This compound: An antihistamine (H1 receptor antagonist) with anticholinergic properties. It acts predominantly on the central vestibular system [2] [5].

The following diagram illustrates how this dual mechanism helps mitigate the sensory mismatch that causes vertigo.

G cluster_moa Fixed-Combination Mechanism of Action MotionStimulus Real or Perceived Motion SensoryMismatch Sensory Mismatch/Conflict MotionStimulus->SensoryMismatch VestibularNuclei Vestibular Nuclei (Brainstem) SensoryMismatch->VestibularNuclei VertigoSymptoms Vertigo Symptoms (Nausea, Dizziness, Imbalance) VestibularNuclei->VertigoSymptoms CIN Cinnarizine CINaction Blocks Ca²⁺ Channels Acts on Peripheral System CIN->CINaction DMH This compound DMHaction Blocks H1 & mACh Receptors Acts on Central System DMH->DMHaction CINaction->VestibularNuclei Modulates Input DMHaction->VestibularNuclei Suppresses Signal

The diagram shows that vertigo is often triggered by a sensory mismatch between actual and expected motion inputs [6]. This conflict is processed in the vestibular nuclei. The fixed combination provides a dual attack:

  • Cinnarizine (green pathway) modulates input from the peripheral vestibular system.
  • This compound (green pathway) suppresses the central processing of conflicting signals.

This synergistic action helps restore balance and reduce vertigo symptoms more effectively than either drug alone [2] [1].


Important Safety and Usage Considerations

  • Contraindications: The combination is contraindicated in patients with severe hepatic or renal impairment, angle-closure glaucoma, urinary retention, and convulsions [5].
  • Common Adverse Effects: The most frequent are fatigue, somnolence, dry mouth, headache, and abdominal pain. These are typically mild [1] [5].
  • Drug Interactions: Potential for interaction with other drugs metabolized by the cytochrome P450 (CYP) 2D6 enzyme (e.g., some antidepressants, beta-blockers). Sedative effects may be increased by other CNS depressants, including alcohol [5].
  • Treatment Duration: Due to concerns about potential irreversible extrapyramidal effects (e.g., tardive dyskinesia) associated with cinnarizine, treatment should generally not exceed four weeks [5].

References

dimenhydrinate chewable tablet vs fast release efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy and Safety Comparison

The table below summarizes key outcomes from a three-way crossover study comparing dimenhydrinate formulations. Both active treatments were highly effective versus placebo, with the primary difference seen in side effects [1].

Parameter Chewable Tablets (3 x 20mg) Fast-Release Tablet (1 x 50mg) Placebo Key Comparison (Chewable vs. Tablet)
Anti-Motion Sickness Efficacy
Reduction in Sodium Excretion (Main Efficacy Measure) Markedly reduced (p<0.0001 vs. placebo) Markedly reduced (p<0.0001 vs. placebo) Baseline No relevant difference (p=0.308)
Reduction in Nystagmus Frequency Markedly reduced Markedly reduced Baseline Not statistically significant
Reduction in Subjective Vertigo (VAS) Markedly reduced Markedly reduced Baseline Not statistically significant
Central Nervous System (CNS) Effects
Reduction in Vigilance (AEP N1-P2 Amplitude) Significantly reduced Larger reduction Baseline Significantly less impairment with chewable (p=0.0003)
Correct Responses in Complex Choice Task No significant reduction (p=0.8140) Markedly and significantly reduced (p=0.0027) Baseline Chewable performed significantly better (p=0.0052)
Complex Choice Reaction Time Very small, insignificant prolongation Markedly and nearly significantly prolonged (p=0.0558) Baseline Chewable performed significantly better

Detailed Experimental Protocol

The comparative data originates from a specific clinical trial design. Here are the key methodological details [1]:

  • Study Design: A randomised, placebo-controlled, single-dose, three-way crossover study.
  • Participants: 24 volunteers with a history of motion sickness.
  • Motion Sickness Model: Caloric stimulation of the eardrum using air at 44°C to induce symptoms.
  • Interventions:
    • Test Formulation (Divided Dose): Three chewable gums, each containing 20 mg of this compound, chewed for 30 minutes each.
    • Reference Formulation (Single Dose): One fast-release tablet containing 50 mg of this compound.
    • Control: Placebo.
  • Primary Efficacy Measure: Quantitative analysis of sodium excretion in sweat.
  • Secondary Efficacy Measures:
    • Subjective well-being (vertigo) measured by visual analogue scales (VAS).
    • Frequency of binocular nystagmus measured by computer nystagmography.
  • CNS Performance & Sedation Measures:
    • Vigilance: N1-P2 peak-to-peak amplitudes of auditory evoked potentials (AEPs).
    • Cognitive/Motor Performance: Latency to correct responses and the number of correct responses in a complex choice reaction task (Oculodynamic test, ODT).

Formulation Characteristics and Mechanism

The different performance profiles are attributed to the drug's formulation and pharmacokinetics.

The diagram illustrates the hypothesized pathway for the different outcomes. The study concluded that the significantly larger detrimental effects of the tablet were likely a consequence of a faster increase in this compound concentration in the central nervous system (CNS) after administration, compared to the divided dose principle of the chewing gums [1].

This compound is an H1-antihistamine with central anticholinergic activity. It works by blocking the chemoreceptor trigger zone, depressing labyrinthine function, and diminishing vestibular stimulation to prevent nausea and dizziness [2].

Conclusions for Research and Development

For professionals in drug development, this comparison highlights critical formulation considerations:

  • Equivalent Efficacy: The divided-dose chewable formulation achieved the primary therapeutic goal of preventing motion sickness as effectively as the standard single-dose tablet.
  • Superior Safety Profile: The key advantage of the chewable form is a significant reduction in sedative side effects and cognitive-motor impairment. This is a major benefit for anyone who must remain alert while managing motion sickness.
  • Mechanism Insight: The improved tolerability is attributed to pharmacokinetics. A slower, more controlled release and absorption profile prevents the sharp peak in brain concentration that causes excessive sedation.

References

dimenhydrinate safety profile adverse drug reactions

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Drug Reactions (ADRs) of Dimenhydrinate

The table below summarizes the safety profile of this compound based on clinical data.

Reaction Type Specific ADRs Notes / Frequency
Very Common Drowsiness, Dry mouth/nose/throat, Blurred vision, Headache Most common side effects [1] [2].
Common Loss of appetite, Stomach upset, Nervousness/restlessness (especially in children), Constipation "Common" as defined by sources [1] [3].
Serious / Severe Severe allergic reactions (wheezing, swelling, hives), Difficulty urinating, Decreased alertness/coordination, Confusion, Fast/irregular heartbeat, Tremors, Seizures, Hallucinations, Psychosis Requires immediate medical attention [1] [3] [2].

Mechanism of Action and Experimental Data

This compound is a salt composed of diphenhydramine (an ethanolamine-class H1-antagonist) and 8-chlorotheophylline (a chlorinated theophylline derivative) in a 1:1 ratio [4] [3]. Its therapeutic and adverse effects arise from this combination.

Pharmacological Pathways

The diagram below illustrates the primary and secondary mechanisms of action contributing to both efficacy and adverse reactions.

G Mechanism of Action and Adverse Effects of this compound cluster_0 This compound Intake cluster_1 Therapeutic Effects cluster_2 Associated Adverse Effects (ADRs) DMH This compound DPH Diphenhydramine DMH->DPH ClT 8-Chlorotheophylline DMH->ClT H1 Blockade of H1 Histamine Receptors (in Vestibular System & CNS) DPH->H1 ACh Antagonism of Muscarinic Acetylcholine Receptors (Anticholinergic Effect) DPH->ACh Aden Blockade of Adenosine Receptors ClT->Aden Thera1 Reduced Motion-Induced Nausea & Vomiting H1->Thera1 Primary ADR1 Sedation, Drowsiness H1->ADR1 ACh->Thera1 Contributes ADR2 Dry Mouth, Blurred Vision, Urinary Retention ACh->ADR2 ADR4 Confusion, Hallucinations (at high doses) ACh->ADR4 Thera2 Reduced Drowsiness (from Diphenhydramine) Aden->Thera2 Counteracts ADR3 Excitation, Restlessness (in some individuals) Aden->ADR3

Key Clinical Evidence from Experimental Protocols

1. Randomized Controlled Trial in Pediatric Gastroenteritis

  • Objective: To evaluate the efficacy and safety of oral this compound for treating vomiting in children with acute gastroenteritis [5].
  • Methods: A randomized, double-blind, placebo-controlled trial was conducted. Children (aged 1-12 years) presenting to the emergency department with acute gastroenteritis and ≥5 vomiting episodes in the preceding 12 hours were block-randomized to receive either oral this compound (1 mg/kg, max 50 mg) or a matching placebo every 6 hours for 4 doses [5] [6].
  • Outcomes:
    • Efficacy: Treatment failure (≥2 vomiting episodes in 24 hours) was similar between this compound (31%) and placebo (29%) groups. No significant differences were found in vomiting frequency, IV insertion rates, or symptom duration [5] [6].
    • Safety: The proportion of adverse effects was nearly identical between the this compound (53%) and placebo (54%) groups. Drowsiness was the most reported adverse effect, occurring in 42% of the this compound group versus 37% of the placebo group [5] [6].
  • Conclusion: this compound did not significantly reduce vomiting in this population compared to placebo, and its use was associated with a high rate of drowsiness [5].

2. Preclinical Study on Stimulant and Cardiovascular Effects

  • Objective: To determine the stimulant motor behavior and cardiovascular effects of this compound and identify the component responsible [7].
  • Methods: An animal model (female Wistar rats) was used. In Phase 1, groups received vehicle, modafinil (a stimulant control), or this compound at 50 mg/kg or 200 mg/kg. Motor coordination, physical activity, and hemodynamics were assessed. In Phase 2, groups received vehicle, modafinil, this compound, diphenhydramine, 8-chlorotheophylline, or theophylline to discriminate the effects of the individual components [7].
  • Outcomes:
    • This compound demonstrated a motor and physical stimulating effect.
    • The 8-chlorotheophylline component was identified as responsible for increasing blood pressure and heart rate.
    • The combination of diphenhydramine and 8-chlorotheophylline in this compound was found to increase blood pressure and heart rate in the biological model [7].
  • Conclusion: This study provides a mechanistic basis for the cardiovascular side effects (e.g., fast/irregular heartbeat) noted in humans and highlights the complex interaction between the drug's two components [7].

Comparative Safety and Key Considerations

For researchers, the following points are critical when evaluating this compound against other alternatives:

  • Comparative Efficacy vs. Other Conditions: While highly effective for motion sickness, robust clinical evidence shows it is not effective for vomiting due to acute pediatric gastroenteritis, and its use in this context is not supported [5] [6].
  • Population-Specific Risks:
    • Older Adults: Cumulative use of anticholinergic medications like this compound is associated with a higher risk of cognitive decline and dementia [3].
    • Children: May experience paradoxical excitement or restlessness rather than drowsiness [1] [3].
  • Overdose and Misuse Potential: In overdose, this compound can cause serious effects including hallucinations, seizures, coma, and respiratory depression [4] [3]. It has documented potential for recreational abuse as a deliriant, often referred to by slang terms like "drama" or "dime" [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dimenhydrinate is a crystalline white powder. (NTP, 1992)

Color/Form

CRYSTALS
WHITE POWDER

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

469.1880675 Da

Monoisotopic Mass

469.1880675 Da

Heavy Atom Count

33

LogP

-0.39

Odor

ODORLESS

Appearance

Solid powder

Melting Point

216 to 225 °F (NTP, 1992)
103-104
102-107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JB937PER5C

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.03%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (51.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (51.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.49%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dimenhydrinate is indicated for the prevention and treatment of nausea, vomiting, or vertigo of motion sickness.

Livertox Summary

Dimenhydrinate is a first generation antihistamine that is used for treatment or prevention of motion sickness or symptoms of nausea and dizziness. Dimenhydrinate has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antihistamines; Antiemetics; Gastrointestinal Agents
Antihistamines

Therapeutic Uses

Antiemetics; Histamine H1 Antagonists
ABILITY TO INHIBIT EFFECTS OF HISTAMINE ON CAPILLARY PERMEABILITY & ON VASCULAR, BRONCHIAL, & MANY OTHER TYPES OF SMOOTH MUSCLE IS PROPERTY THAT CHARACTERIZES H1 ANTAGONISTS & THAT PROVIDES BASIS FOR THEIR PREVALENT CLINICAL USE... /ANTIHISTAMINES/
"FLARE" COMPONENT OF TRIPLE RESPONSE & ITCHING CAUSED BY INTRADERMAL INJECTION OF HISTAMINE... H1-BLOCKING DRUGS SUPPRESS BOTH. ...HAVE LOCAL ANESTHETIC PROPERTIES... H1-BLOCKING DRUGS SELECTIVELY SUPPRESS STIMULANT EFFECT OF HISTAMINE ON ADRENAL CHROMAFFIN CELLS.../&/ AUTONOMIC GANGLION CELLS. /ANTIHISTAMINES/
...EFFICACY...IN COUNTERING HYPERSENSITIVITY REACTIONS WILL VARY, DEPENDING ON DEG TO WHICH SYMPTOMS ARE DUE TO HISTAMINE. ...IN MAN...SOME PHENOMENA, INCL EDEMA FORMATION & ITCH, ARE FAIRLY WELL CONTROLLED; OTHERS, SUCH AS HYPOTENSION ARE LESS SO; & BRONCHOCONSTRICTION...LITTLE IF AT ALL. /ANTIHISTAMINES/
For more Therapeutic Uses (Complete) data for DIMENHYDRINATE (12 total), please visit the HSDB record page.

Pharmacology

Dimenhydrinate is an antiemetics drug combination that contains diphenhydramine and theophylline. It is not effective in the treatment of nausea associated with cancer chemotherapy. Dimenhydrinate directly inhibits the stimulation of certain nerves in the brain and inner ear to suppress nausea, vomiting, dizziness, and vertigo. Diphenhydramine and dimenhydinate both reduce vestibular neuronal excitation due to angular or linear acceleration motions.
Dimenhydrinate is an ethanolamine and first-generation histamine antagonist with anti-allergic activity. Dimenhydrinate competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, GI smooth muscle spasm.

MeSH Pharmacological Classification

Histamine H1 Antagonists

Mechanism of Action

Dimenhydrinate is a theoclate salt that separates into [diphenhydramine] and [8-chlorotheophylline]. While the exact mechanism of action is unknown, diphenhydramine is theorized to reduce disturbances to equilibrium through antimuscarinic effects or histamine H1 antagonism. 8-chlorotheophylline may produce excitation through blocking adenosine receptors, reducing the drowsiness produced by diphenhydramine.
IT IS ESSENTIAL TO NOTE THAT NEITHER H1...BLOCKERS INHIBIT HISTAMINE RELEASE. ...EFFECTS OF HISTAMINE ANTAGONISTS...FACILITATE RELEASE. BENEFICIAL EFFECTS OF HISTAMINE ANTAGONISTS ARE THUS CONFINED TO ANTAGONISM OF RESPONSES TO HISTAMINE THAT IS RELEASED. /ANTIHISTAMINES/
DRUGS USED TO BLOCK HISTAMINE RECEPTORS FALL INTO THAT LARGE GROUP OF PHARMACOLOGICAL ANTAGONISTS THAT APPEAR TO ACT BY OCCUPYING "RECEPTIVE SITES" ON EFFECTOR CELL, TO EXCLUSION OF AGONIST MOLECULES, WITHOUT THEMSELVES INITIATING RESPONSE. TYPICALLY...COMPETITIVE & REVERSIBLE. /ANTIHISTAMINES/
...ANTIHISTAMINES EFFECTIVE IN MOTION SICKNESS ACT BY VIRTUE OF CENTRAL ANTAGONISM OF ACH... ACT BY BLOCKING EXCITATORY LABYRINTHINE IMPULSES @ CHOLINERGIC SYNAPSES IN REGION OF VESTIBULAR NUCLEI. /ANTIHISTAMINES/
...MOTION SICKNESS. ...STIMULATION OF VESTIBULAR APPARATUS...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE SOMEHOW INVOLVED. /ANTIHISTAMINES/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

523-87-5

Absorption Distribution and Excretion

A 50 mg oral film coated tablet reaches a Cmax of 72.6 ng/mL with a Tmax of 2.7 hours. A 100 mg suppository reaches a Cmax of 112.2 ng/mL with a Tmax of 5.3 hours.
Dimenhydrinate is predominantly eliminated in the urine. 1-3% of the dissociated diphenhydramine is eliminated in the urine unchanged, while 64% of diphenhydramine is eliminated in the urine as metabolites. The elimination of dimenhydrinate has not been fully studied.
The volume of distribution of dimenhydrinate is 3-4 L/kg.
DIMENHYDRINATE (ETHANOLAMINES): DURATION OF ACTION (HR) 4-6. /FROM TABLE/
H1 ANTAGONISTS ARE READILY ABSORBED FROM GI TRACT & PARENTERAL SITES OF ADMIN. FOLLOWING ORAL ADMIN, EFFECTS START WITHIN 15 TO 30 MIN, ARE FULLY DEVELOPED WITHIN 1 HR, & LAST ABOUT 3 TO 6 HR, ALTHOUGH SOME...ACT LONGER. /ANTIHISTAMINES/

Metabolism Metabolites

Dimenhydrinate is a theoclate salt that separates into [diphenhydramine] and [8-chlorotheophylline]. diphenhydramine can either be N-glucuronidated by UGTs to diphenhydramine N-glucuronide or N-demethylated by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 to N-desmethyldiphenhydramine. N-desmethyldiphenhydramine can be N-demethylated again by the same enzymes to N,N-didesmethyldiphenhydramine, which undergoes oxidative deamination to form diphenylmethoxyacetic acid.
EXTENSIVE STUDIES OF METABOLIC FATE OF ANTIHISTAMINES HAVE BEEN LIMITED TO A FEW COMPD. ... MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/

Wikipedia

Dimenhydrinate

Drug Warnings

SEE ANTIHISTAMINICS. CONSIDERABLE MARGIN OF SAFETY SEPARATES THERAPEUTIC DOSE FROM USUAL LETHAL ONE. HOWEVER, BECAUSE CONVULSANT DOSE LIES NEAR LETHAL DOSE, CONVULSIONS INDICATE POOR PROGNOSIS. ADULTS HAVE SURVIVED SINGLE DOSES OF 2.5-5.0 G. CHILDREN...30-60 MG/KG HAS PRODUCED...POISONINGS. /ANTIHISTAMINICS/
IN THERAPEUTIC DOSES, ALL H1 ANTAGONISTS ELICIT SIDE EFFECTS. ...RARELY SERIOUS & OFTEN DISAPPEAR...SOMETIMES...DRUG MUST BE WITHDRAWN. SOME DIFFERENCE...WITH DIFFERENT PREPN IS DISCERNIBLE...MARKED VARIATION IN RESPONSES OF INDIVIDUAL SUBJECTS... /ANTIHISTAMINES/
...ANTICHOLINERGIC ACTIVITY, WHICH ACCOUNTS FOR DRYNESS OF MOUTH...&... DIFFICULTY IN MICTURATION & IMPOTENCE. SOME INTENSIFY RESPONSES TO NOREPINEPHRINE OR STIMULATION OF ADRENERGIC NERVES & INHIBIT RESPONSES TO TYRAMINE... RAPID IV INJECTION OF H1 ANTAGONISTS CAUSES TRANSIENT FALL IN BLOOD PRESSURE... /ANTIHISTAMINES/
H1 ANTAGONISTS CAN BOTH STIMULATE & DEPRESS CNS. ...CENTRAL EXCITATION IS STRIKING FEATURE OF POISONING WITH ANTIHISTAMINES & CAN RESULT IN CONVULSIONS, PARTICULARLY IN INFANTS. CENTRAL DEPRESSION...IS USUAL ACCOMPANIMENT OF THERAPEUTIC DOSES. /ANTIHISTAMINES/
PERSONS TAKING ANTIHISTAMINES SHOULD BE ALERTED TO THEIR SEDATIVE EFFECTS & SHOULD BE CAUTIONED NOT TO DRIVE AN AUTOMOBILE, FLY AN AIRPLANE, OR OPERATE HAZARDOUS MACHINERY... /ANTIHISTAMINES/

Biological Half Life

The plasma elimination half life of dimenhydrinate is 5-8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

CUSIC, SCIENCE 109, 574 (1949); CUSIC, US PATENTS 2,499,058 & 2,534,813 (1950 TO SEARLE).
BY CAUSING DIMETHYLAMINOETHYL BENZHYDRYL ETHER TO COMBINE WITH 8-CHLOROTHEOPHYLLINE BY REFLUXING ISOPROPYL ALCOHOL SOLN. CRYSTALLINE PPT OF DIMENHYDRINATE WHICH FORMS ON COOLING IS COLLECTED BY FILTRATION, WASHED WITH COLD ETHYL ACETATE & DRIED.

General Manufacturing Information

1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1): ACTIVE

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY, FRENCH, WN AND WEHRLI, A, J PHARM SCI 54, 1515 (1965).

Interactions

CHLORPHENIRAMINE COULD THEORETICALLY PREVENT BETA-ADRENERGIC BLOCKING EFFECT OF PROPRANOLOL & ENHANCE ITS QUINIDINE-LIKE EFFECT. .../ANTIHISTAMINES/ ARE SIMILAR TO CHLORPHENIRAMINE IN THEIR ACTIONS. OTHER ANTIHISTAMINES INCL...DIMENHYDRINATE...
PATIENTS RECEIVING ANTIHISTAMINES SHOULD BE WARNED AGAINST THE CONCOMITANT USE OF ALCOHOLIC BEVERAGES OR OTHER DRUGS THAT DEPRESS CNS... /ANTIHISTAMINES/

Dates

Last modified: 08-15-2023
1: Luxen J, Trentzsch H, Urban B, Prückner S. [Antiemetic therapy in preclinical emergency medicine - a literature review]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2015 Apr;50(4):238-43. doi: 10.1055/s-0041-100894. Epub 2015 Apr 28. Review. German. PubMed PMID: 25919820.
2: Zur E. Nausea and vomiting in pregnancy: a review of the pathology and compounding opportunities. Int J Pharm Compd. 2013 Mar-Apr;17(2):113-23. Review. PubMed PMID: 23696171.
3: Halpert AG, Olmstead MC, Beninger RJ. Mechanisms and abuse liability of the anti-histamine dimenhydrinate. Neurosci Biobehav Rev. 2002 Jan;26(1):61-7. Review. PubMed PMID: 11835984.
4: Eberhart LH, Geldner G, Hörle S, Wulf H. [Prophylaxis and treatment of nausea and vomiting after outpatient ophthalmic surgery]. Ophthalmologe. 2004 Sep;101(9):925-30. Review. German. PubMed PMID: 14999416.
5: Pyykkö I, Magnusson M, Schalén L, Enbom H. Pharmacological treatment of vertigo. Acta Otolaryngol Suppl. 1988;455:77-81. Review. PubMed PMID: 3064540.
6: Brandt T, Dichgans J, Wagner W. Drug effectiveness on experimental optokinetic and vestibular motion sickness. Aerosp Med. 1974 Nov;45(11):1291-7. Review. PubMed PMID: 4611183.
7: Marks E, Swiecicki W. [Prevention and treatment of motion sickness]. Wiad Lek. 1974 Jan 1;27(1):37-42. Review. Polish. PubMed PMID: 4152152.
8: Unwin JR. Illicit drug use among Canadian youth. II. Can Med Assoc J. 1968 Mar 2;98(9):449-54. Review. PubMed PMID: 4867017; PubMed Central PMCID: PMC1923946.
9: Cibils LA, Zuspan FP. Pharmacology of the uterus. Clin Obstet Gynecol. 1968 Mar;11(1):34-68. Review. PubMed PMID: 4875649.
10: Höhne C. Postoperative nausea and vomiting in pediatric anesthesia. Curr Opin Anaesthesiol. 2014 Jun;27(3):303-8. doi: 10.1097/ACO.0000000000000073. Review. PubMed PMID: 24722005.
11: Antiemetics For Adults Experiencing Opioid-Induced Nausea: A Review of Clinical and Cost-Effectiveness, Benefits and Harms, and Guidelines [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2014 Apr 09. Available from http://www.ncbi.nlm.nih.gov/books/NBK269262/ PubMed PMID: 25610937.
12: Dominguez JE, Habib AS. Prophylaxis and treatment of the side-effects of neuraxial morphine analgesia following cesarean delivery. Curr Opin Anaesthesiol. 2013 Jun;26(3):288-95. doi: 10.1097/ACO.0b013e328360b086. Review. PubMed PMID: 23563797.
13: Dante G, Pedrielli G, Annessi E, Facchinetti F. Herb remedies during pregnancy: a systematic review of controlled clinical trials. J Matern Fetal Neonatal Med. 2013 Feb;26(3):306-12. doi: 10.3109/14767058.2012.722732. Epub 2012 Oct 24. Review. PubMed PMID: 22928540.
14: Fedorowicz Z, Jagannath VA, Carter B. Antiemetics for reducing vomiting related to acute gastroenteritis in children and adolescents. Cochrane Database Syst Rev. 2011 Sep 7;(9):CD005506. doi: 10.1002/14651858.CD005506.pub5. Review. PubMed PMID: 21901699.
15: Huppert D, Strupp M, Mückter H, Brandt T. Which medication do I need to manage dizzy patients? Acta Otolaryngol. 2011 Mar;131(3):228-41. doi: 10.3109/00016489.2010.531052. Epub 2010 Dec 13. Review. PubMed PMID: 21142898.
16: Fujii Y. Clinical management of postoperative vomiting after strabismus surgery in children. Curr Drug Saf. 2010 Apr;5(2):132-48. Review. PubMed PMID: 19814703.
17: Nachum Z, Shupak A, Gordon CR. Transdermal scopolamine for prevention of motion sickness : clinical pharmacokinetics and therapeutic applications. Clin Pharmacokinet. 2006;45(6):543-66. Review. PubMed PMID: 16719539.
18: McBride JS, Altman DG, Klein M, White W. Green tobacco sickness. Tob Control. 1998 Autumn;7(3):294-8. Review. PubMed PMID: 9825425; PubMed Central PMCID: PMC1763894.
19: Leathem AM. Safety and efficacy of antiemetics used to treat nausea and vomiting in pregnancy. Clin Pharm. 1986 Aug;5(8):660-8. Review. PubMed PMID: 2874910.
20: Kranke P, Eberhart LH. [Postoperative nausea and vomiting: rational algorithms for prevention and treatment based on current evidence]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2009 Apr;44(4):286-94; quiz 295. doi: 10.1055/s-0029-1222437. Epub 2009 Apr 14. Review. German. PubMed PMID: 19367533.

Explore Compound Types